Product packaging for 2,3-Dibromo-4-iodopyridine(Cat. No.:)

2,3-Dibromo-4-iodopyridine

Cat. No.: B15244767
M. Wt: 362.79 g/mol
InChI Key: YVZVDFYRVXHMLP-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-iodopyridine is a useful research compound. Its molecular formula is C5H2Br2IN and its molecular weight is 362.79 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2IN B15244767 2,3-Dibromo-4-iodopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Br2IN

Molecular Weight

362.79 g/mol

IUPAC Name

2,3-dibromo-4-iodopyridine

InChI

InChI=1S/C5H2Br2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H

InChI Key

YVZVDFYRVXHMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)Br)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound 2,3-Dibromo-4-iodopyridine. This document is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of halogens on the pyridine ring dictates the molecule's reactivity and potential applications. This compound is a hitherto sparsely documented derivative, offering unique potential for further functionalization through selective cross-coupling reactions at the distinct halogenated positions. This guide outlines a detailed experimental protocol for its synthesis via a regioselective lithiation and subsequent iodination of 2,3-dibromopyridine.

Proposed Synthesis of this compound

The proposed synthesis of this compound is based on the principle of regioselective deprotonation of 2,3-dibromopyridine at the 4-position, followed by quenching with an iodine electrophile. The regioselectivity of the lithiation is crucial and can be influenced by factors such as the choice of base, solvent, and temperature.

Reaction Scheme:

G Synthesis of this compound A 2,3-Dibromopyridine C 2,3-Dibromo-4-lithiopyridine (in situ intermediate) A->C Deprotonation B LDA, THF, -78 °C B->C E This compound C->E Iodination D Iodine (I2) D->C

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the regioselective lithiation of dihalopyridines.

Materials:

  • 2,3-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)

  • Diisopropylamine

  • Iodine (I₂)

  • Anhydrous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA) Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine via syringe. Slowly add n-butyllithium solution dropwise while maintaining the temperature at -78 °C. Stir the resulting solution at this temperature for 30 minutes to ensure complete formation of LDA.

  • Lithiation of 2,3-Dibromopyridine: In a separate flame-dried flask under an inert atmosphere, dissolve 2,3-dibromopyridine in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the 2,3-dibromopyridine solution via a cannula or syringe. The reaction mixture is typically stirred at -78 °C for 1-2 hours to ensure the formation of the 2,3-dibromo-4-lithiopyridine intermediate.

  • Iodination: Prepare a solution of iodine in anhydrous THF. While maintaining the reaction mixture at -78 °C, slowly add the iodine solution dropwise until a persistent brown color is observed, indicating the consumption of the lithiated species.

  • Quenching and Work-up: After the addition of iodine is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Experimental Workflow

G Experimental Workflow A Prepare LDA solution (-78 °C) C Add LDA to 2,3-Dibromopyridine solution A->C B Dissolve 2,3-Dibromopyridine in THF (-78 °C) B->C D Stir for 1-2 hours at -78 °C C->D E Add Iodine solution in THF D->E F Quench with Na2S2O3 solution E->F G Aqueous Work-up and Extraction F->G H Drying and Solvent Removal G->H I Purification (Chromatography/Recrystallization) H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data

Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2,3-Dibromopyridine C₅H₃Br₂N236.89White to off-white solid49-53222
This compound C₅H₂Br₂IN362.79Predicted: SolidNot AvailableNot Available
Predicted Spectroscopic Data

The following are predicted NMR spectral data for this compound. These predictions are based on computational models and should be confirmed by experimental data.

Predicted ¹H NMR (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.2d1HH-6
~ 7.5d1HH-5

Predicted ¹³C NMR (in CDCl₃):

Chemical Shift (ppm)Assignment
~ 152C-6
~ 145C-2
~ 130C-5
~ 125C-3
~ 95C-4

Mass Spectrometry (MS):

  • Expected [M]⁺: m/z = 362.79

  • Isotopic Pattern: A characteristic pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) and one iodine isotope (¹²⁷I) is expected.

Infrared (IR) Spectroscopy:

  • Characteristic peaks for C-Br, C-I, and C=N stretching, as well as aromatic C-H bending vibrations, are expected.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Diisopropylamine is a corrosive and flammable liquid.

  • Iodine is a corrosive solid and its vapors are harmful.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

This technical guide provides a foundational protocol for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the procedure as necessary and to perform thorough characterization of the final product.

Technical Guide: Properties of 2,3-Dibromo-4-iodopyridine and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Physical and Chemical Properties of 2,3-Dibromo-4-iodopyridine

Executive Summary

This technical guide addresses the physical and chemical properties of this compound. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific experimental data for the this compound isomer. This suggests that it is either a novel, rare, or not extensively characterized compound.

However, to provide valuable insights for researchers in the field, this guide presents a comprehensive overview of the available data for several closely related and commercially available isomers of di-bromo-iodo-pyridine. This comparative analysis of its structural analogs will serve as a foundational resource for predicting the characteristics and reactivity of this compound. The guide also includes a generalized synthetic methodology for this class of compounds.

Physicochemical Properties of Bromo-Iodo-Pyridine Isomers

The following tables summarize the known physical and chemical properties of various bromo-iodo-pyridine isomers. This data can be used to estimate the properties of the this compound isomer.

Property2-Bromo-4-iodopyridine4-Bromo-2-iodopyridine5-Bromo-2-iodopyridine3-Bromo-4-iodopyridine
Molecular Formula C₅H₃BrINC₅H₃BrINC₅H₃BrINC₅H₃BrIN
Molecular Weight 283.89 g/mol [1][]283.89 g/mol [3]283.89 g/mol 283.89 g/mol [4]
Melting Point 61 °C[5]No data available113-117 °CNo data available
Boiling Point 286.7 °C (Predicted)[][5]No data availableNo data availableNo data available
Density 2.347 g/cm³ (Predicted)[][5]No data availableNo data availableNo data available
Solubility Slightly soluble in water[5]No data availableNo data availableNo data available
CAS Number 100523-96-4[1][][5]100523-83-9[3]223463-13-689167-19-1[4]

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general approach to the synthesis of halogenated pyridines involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction.

A plausible synthetic route for a di-bromo-iodo-pyridine is outlined in the workflow below. This process would typically start from a suitable di-bromo-amino-pyridine, which is then converted to the target iodo-compound.

Generalized Synthetic Workflow for a Di-bromo-iodo-pyridine

Synthesis_Workflow Generalized Synthesis of a Di-bromo-iodo-pyridine A Di-bromo-amino-pyridine B Diazotization (NaNO2, H2SO4) A->B C Diazo Salt Intermediate B->C D Iodination (KI) C->D E Crude Di-bromo-iodo-pyridine D->E F Purification (e.g., Recrystallization) E->F G Pure Di-bromo-iodo-pyridine F->G

Caption: Generalized workflow for the synthesis of a di-bromo-iodo-pyridine.

Reactivity and Chemical Properties

Halogenated pyridines are versatile intermediates in organic synthesis. The bromine and iodine substituents can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of functional groups. The reactivity of the halogens is influenced by their position on the pyridine ring. Generally, iodine is a better leaving group than bromine in such reactions.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound or its close isomers. Research on some halogenated pyridines has explored their potential as intermediates in the synthesis of pharmaceutically active compounds. For instance, 2-Bromo-4-iodopyridine has been investigated for its potential as an inhibitor of the bacterial enzyme catechol-O-methyltransferase (COMT).[1] However, a detailed understanding of the biological effects of this compound would require dedicated screening and in-depth pharmacological studies.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a valuable starting point for researchers by summarizing the properties of its known isomers. The provided data and generalized synthetic workflow can inform the design of future studies aimed at synthesizing and characterizing this novel compound. Further experimental investigation is necessary to elucidate the specific physical, chemical, and biological properties of this compound.

References

Technical Guide: Halogenated Pyridines for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Publicly accessible chemical databases do not currently list a specific CAS number for 2,3-Dibromo-4-iodopyridine. However, several structural isomers are commercially available and have been characterized. The data for these related compounds are summarized below to provide a comparative reference for researchers working with halogenated pyridines.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromo-4-iodopyridine100523-96-4[1][2][3][][5][6][7]C5H3BrIN283.8961[7]286.7±25.0 (Predicted)[][7]
4-Bromo-2-iodopyridine100523-83-9[8]C5H3BrIN283.89[8]Not availableNot available
3,5-Dibromo-4-iodopyridine1214383-75-1[9]C5H2Br2IN362.79[9]Not availableNot available

Molecular Structure

The molecular structure of a pyridine ring is fundamental to its chemical reactivity. The positions of the halogen substituents dramatically influence the electronic properties and, consequently, the synthetic utility of the molecule. Below are the 2D representations of the discussed isomers.

2-Bromo-4-iodopyridine:

4-Bromo-2-iodopyridine:

3,5-Dibromo-4-iodopyridine:

Experimental Protocols: Synthesis of Halogenated Pyridines

While a specific protocol for this compound is not available, the synthesis of the related compound 3,5-Dibromo-4-iodopyridine provides a valuable reference for the experimental methodologies employed in the synthesis of multi-halogenated pyridines.

Synthesis of 3,5-Dibromo-4-iodopyridine via Diazotization[10]

This method involves the diazotization of 3,5-Dibromo-4-aminopyridine followed by an in-situ iodination reaction.

Materials:

  • 3,5-Dibromo-4-aminopyridine

  • 40% Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Cuprous Iodide (CuI)

  • 10% Sodium Hydroxide Solution

  • Trichloromethane (Chloroform)

  • 5% Sodium Hydroxide Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • n-Hexane

Procedure:

  • To a three-necked flask, add 40% sulfuric acid.

  • At 15°C, add 3,5-Dibromo-4-aminopyridine in portions.

  • Heat the mixture to 45°C and stir until the solid is completely dissolved.

  • Cool the reaction flask to room temperature and then further cool using an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0-3°C.

  • After the addition is complete, stir the mixture for an additional 15 minutes.

  • Concurrently, add a saturated aqueous solution of potassium iodide and a 30% sulfuric acid solution of cuprous iodide to the reaction system. Maintain the temperature at 0-5°C during this addition.

  • After addition, rapidly heat the reaction mixture to between 80-100°C and maintain this temperature with stirring for 2 hours.

  • Cool the reaction mixture and pour it into ice water with stirring, which will cause the crude product to precipitate.

  • Filter the mixture. Neutralize the filtrate to a pH of 6.0 with a 10% sodium hydroxide solution and extract with trichloromethane.

  • Separate the organic phase and neutralize it to a pH of 7.5 with a 5% sodium hydroxide solution.

  • Wash the organic phase with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield the crude 3,5-Dibromo-4-iodopyridine.

  • The crude product can be further purified by recrystallization from n-hexane to yield the pure compound.

Experimental Workflow and Logical Relationships

The synthesis of halogenated pyridines often involves multi-step processes. The following diagram illustrates the general workflow for the synthesis of 3,5-Dibromo-4-iodopyridine as described in the experimental protocol.

Synthesis_Workflow Start 3,5-Dibromo-4-aminopyridine in Sulfuric Acid Diazotization Diazotization (NaNO₂, 0-3°C) Start->Diazotization Step 1 Iodination Iodination (KI, CuI, 0-5°C) Diazotization->Iodination Step 2 Heating Reaction Completion (80-100°C, 2h) Iodination->Heating Step 3 Workup Workup (Precipitation, Filtration, Extraction) Heating->Workup Step 4 Purification Purification (Recrystallization) Workup->Purification Step 5 Product Pure 3,5-Dibromo-4-iodopyridine Purification->Product

Caption: Synthesis workflow for 3,5-Dibromo-4-iodopyridine.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the signaling pathways directly modulated by this compound or its close isomers. However, halogenated pyridines are a well-established class of compounds in drug discovery and are known to be key structural motifs in various biologically active molecules. For instance, 2-Bromo-4-iodopyridine has been investigated for its potential as an inhibitor of the bacterial enzyme catechol-O-methyltransferase (COMT) and has shown antimicrobial activity.[1] The versatile reactivity of the carbon-halogen bonds allows for the use of these compounds as building blocks in the synthesis of more complex molecules with a wide range of biological targets. Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound and its related isomers.

References

Spectroscopic Data and Analysis of 2,3-Dibromo-4-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-Dibromo-4-iodopyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers. Detailed experimental protocols for the acquisition of this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using a combination of computational prediction tools and analysis of data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-58.1 - 8.3Doublet (d)5.0 - 5.5
H-67.9 - 8.1Doublet (d)5.0 - 5.5

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3125 - 130
C-4100 - 105
C-5140 - 145
C-6155 - 160
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretching (aromatic)Medium
1600 - 1550C=C stretching (pyridine ring)Strong
1550 - 1400C=N stretching (pyridine ring)Strong
1200 - 1000C-H in-plane bendingMedium
850 - 750C-H out-of-plane bendingStrong
700 - 600C-Br stretchingStrong
600 - 500C-I stretchingMedium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonPredicted Relative Abundance (%)
362.73[M]⁺ (C₅H₂⁷⁹Br₂¹²⁷I N)50
364.73[M+2]⁺ (C₅H₂⁷⁹Br⁸¹Br¹²⁷I N)100
366.73[M+4]⁺ (C₅H₂⁸¹Br₂¹²⁷I N)50
283.83[M-Br]⁺Major Fragment
235.84[M-I]⁺Major Fragment
206.94[M-Br-I]⁺Minor Fragment
156.95[M-2Br-I]⁺ (C₅H₂N)Minor Fragment

Note: The isotopic pattern for the molecular ion is predicted based on the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of halogenated aromatic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Parameters:

      • Spectral Width: 16 ppm.

      • Acquisition Time: 4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64.

    • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096.

    • Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press. Alternatively, for a solid-state measurement, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Analysis: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization:

    • Technique: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire the mass spectrum in full scan mode.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample structure_verification Structure Verification nmr->structure_verification ir->structure_verification ms->structure_verification

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Predicted Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M [C₅H₂Br₂IN]⁺ m/z = 365 (avg) M_minus_Br [C₅H₂BrIN]⁺ m/z = 286 M->M_minus_Br - Br• M_minus_I [C₅H₂Br₂N]⁺ m/z = 238 M->M_minus_I - I• M_minus_Br_I [C₅H₂BrN]⁺ m/z = 209 M_minus_Br->M_minus_Br_I - I• M_minus_I->M_minus_Br_I - Br• C5H2N [C₅H₂N]⁺ m/z = 76 M_minus_Br_I->C5H2N - Br•

Caption: Predicted fragmentation of this compound in EI-MS.

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-4-iodopyridine is a polyhalogenated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Halogenated pyridines serve as versatile building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), due to the strategic placement of halogens that can be selectively functionalized through various cross-coupling reactions.[1][2] The bromine and iodine substituents on the pyridine ring offer distinct reactivity profiles, making this compound a potentially valuable intermediate for creating diverse molecular architectures.[1] An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a potential component in drug development.[3][4][5]

Physicochemical Properties

While specific data for this compound is unavailable, the properties of related compounds suggest it is a solid at room temperature with low aqueous solubility.

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicBasis of Inference
Molecular FormulaC₅H₂Br₂IN
Molecular Weight362.79 g/mol
Physical FormSolidBased on related di- and tri-halogenated pyridines.
Melting PointExpected to be a solid with a defined melting point.2,3-dibromopyridine has a melting point of 55-64°C.[6] 4-iodopyridine has a melting point of 94-99°C.[7]
Aqueous SolubilityVery low to insoluble2,3-dibromopyridine is insoluble in water.[8] 4-iodopyridine is slightly soluble in water.[9] The presence of three large halogen atoms would likely decrease aqueous solubility.
Organic Solvent SolubilityLikely soluble in polar aprotic and nonpolar organic solvents.Halogenated pyridines are generally soluble in solvents like methanol, dichloromethane, and THF.[9]

Solubility Profile

The solubility of a compound is a critical parameter for its application in chemical reactions and for its formulation in drug delivery systems. Based on analogous compounds, a qualitative solubility profile for this compound is proposed below.

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic WaterInsolubleHalogenated pyridines generally exhibit low water solubility.[8]
Methanol, EthanolSoluble4-iodopyridine is soluble in methanol.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents are capable of dissolving a wide range of organic compounds.
Acetonitrile (ACN)SolubleCommonly used as a solvent for organic reactions.
Nonpolar Dichloromethane (DCM), ChloroformSoluble"Like dissolves like" principle suggests solubility in halogenated solvents.
Tetrahydrofuran (THF), Diethyl EtherSolubleCommon solvents for organic synthesis.
Hexanes, TolueneSparingly Soluble to InsolubleThe polarity of the pyridine nitrogen may limit solubility in highly nonpolar solvents.

Stability Profile

The stability of this compound under various conditions is crucial for its storage, handling, and use in chemical synthesis. The primary areas of concern for halogenated pyridines are thermal stability, photostability, and stability across a range of pH values.

Table 3: Predicted Stability of this compound

Stability TypeConditionPredicted StabilityRationale/Concern
Thermal Stability Elevated TemperaturesLikely stable to a certain temperature, but may decompose at higher temperatures.Thermal analysis of heterocyclic compounds shows they are generally stable up to a point before undergoing decomposition.[10][11][12]
Photostability Exposure to UV/Visible LightPotentially unstable.Halogenated organic compounds, particularly those with iodine, can be light-sensitive.[7][13]
pH Stability Acidic, Neutral, Basic aqueous solutionsGenerally stable, but extreme pH and elevated temperatures could lead to degradation.The pyridine ring is generally stable, but halogen substituents can be susceptible to nucleophilic substitution under certain conditions.

Experimental Protocols

The following sections detail the experimental methodologies to definitively determine the solubility and stability of this compound.

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of the compound in various solvents.[14][15][16]

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, dichloromethane, hexanes).

  • Mixing: Vigorously shake or vortex each tube for 60 seconds at a controlled ambient temperature (e.g., 25°C).

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification:

    • Soluble: No visible solid particles remain.

    • Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

Protocol for Determining Quantitative Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

  • Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: Shake the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

Protocol for Assessing Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition.[10][11]

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a TGA sample pan.

  • Instrumentation: Place the sample pan in a TGA instrument.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.[12][17]

Protocol for Assessing Photostability (ICH Q1B Guideline)

This protocol follows the International Council for Harmonisation (ICH) guidelines for photostability testing.[18][19][20][21][22]

  • Sample Preparation: Prepare samples of this compound as a solid and in a solution (e.g., in methanol). Place the samples in chemically inert, transparent containers. A dark control sample, protected from light, should be prepared in parallel.

  • Light Exposure: Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in physical appearance (e.g., color change) and for the formation of degradation products using a stability-indicating HPLC method.

  • Evaluation: A significant change in the sample compared to the control indicates photolability.

Protocol for Assessing pH Stability

This protocol evaluates the stability of the compound in aqueous solutions at different pH values.[23][24][25][26]

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, pH 7.4, and pH 9).

  • Sample Incubation: Prepare solutions of this compound in each buffer at a known concentration. Incubate these solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots using a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of the compound against time for each pH. Calculate the degradation rate constant and the half-life of the compound at each pH.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G Figure 1. General Experimental Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment qualitative Qualitative Solubility in Various Solvents quantitative Quantitative Aqueous Solubility (Shake-Flask) qualitative->quantitative report Comprehensive Solubility & Stability Report quantitative->report thermal Thermal Stability (TGA) thermal->report photo Photostability (ICH Q1B) photo->report ph pH Stability ph->report start This compound Sample analysis Analytical Method Development (HPLC) start->analysis analysis->qualitative analysis->quantitative analysis->thermal analysis->photo analysis->ph

Caption: General Experimental Workflow

Application in Suzuki Cross-Coupling Reaction

Halogenated pyridines are frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds.[27][28] The differential reactivity of the C-Br and C-I bonds can potentially be exploited for selective functionalization.

G Figure 2. Suzuki Cross-Coupling Pathway reactant This compound catalyst Pd Catalyst + Base reactant->catalyst boronic_acid Aryl Boronic Acid (Ar-B(OH)2) boronic_acid->catalyst product Arylated Pyridine Product catalyst->product C-C Bond Formation

Caption: Suzuki Cross-Coupling Pathway

References

Commercial Availability and Synthetic Utility of 2,3-Dibromo-4-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the commercial availability, potential synthetic routes, and prospective applications of the highly functionalized heterocyclic building block, 2,3-Dibromo-4-iodopyridine. Due to its unique substitution pattern, this compound presents itself as a versatile precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, this guide provides essential information based on available supplier data and knowledge of related polyhalogenated pyridines, offering a valuable resource for researchers looking to incorporate this or similar scaffolds into their synthetic programs.

Commercial Availability and Suppliers

This compound is a specialized chemical available from a limited number of suppliers. The primary identified commercial source is BLD Pharm, which lists the compound under the following identifiers:

ParameterValue
CAS Number 1353056-43-5
Supplier BLD Pharm
Product Number BD01314945

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted properties from computational models and data for a structurally related, more characterized isomer, 2-Bromo-4-iodopyridine, to provide a contextual reference.

PropertyThis compound (Predicted/Inferred)2-Bromo-4-iodopyridine (Experimental Data)
Molecular Formula C₅H₂Br₂INC₅H₃BrIN
Molecular Weight 362.79 g/mol 283.89 g/mol
Boiling Point Predicted: ~350-400 °C at 760 mmHg286.7 °C at 760 mmHg[][2]
Melting Point Data not available61 °C[2]
Density Predicted: ~2.8 g/cm³2.347 g/cm³[]
Appearance Likely a solid at room temperatureWhite to yellow or orange powder/crystal[2]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF)Slightly soluble in water[2]

Note: The predicted values for this compound should be used as estimations only. Experimental determination is required for accurate characterization.

Potential Synthetic Routes

While a specific, validated synthetic protocol for this compound is not prominently published, a plausible route can be conceptualized based on established pyridine chemistry. A common strategy for the synthesis of polysubstituted pyridines involves the functionalization of a pre-existing pyridine ring. A hypothetical, yet chemically sound, synthetic workflow is outlined below.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Aminopyridine Precursor step1 Bromination start->step1 e.g., NBS or Br₂ step2 Diazotization step1->step2 NaNO₂, H₂SO₄ step3 Sandmeyer-type Iodination step2->step3 KI product This compound step3->product

A potential synthetic workflow for this compound.

This proposed pathway begins with a suitable aminopyridine precursor, which undergoes bromination to install the bromine atoms. Subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction with a source of iodide, would yield the final trihalogenated product. The regioselectivity of each step would be critical and require careful optimization of reaction conditions.

Potential Applications and Experimental Workflows

The true value of this compound for researchers lies in its potential as a versatile building block in organic synthesis, particularly in the construction of novel pharmaceutical and materials science candidates. The differential reactivity of the halogen substituents (I > Br) under various cross-coupling conditions allows for sequential and site-selective functionalization.

Cross-Coupling Reactions

The primary application for a molecule like this compound is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern drug discovery, enabling the formation of carbon-carbon bonds.

A logical experimental workflow for a sequential cross-coupling strategy is depicted below.

G cluster_start Starting Material cluster_reactions Sequential Cross-Coupling cluster_product Final Product start This compound reaction1 Selective Suzuki or Sonogashira Coupling at C4 start->reaction1 Pd Catalyst, Base, R-B(OH)₂ or R-C≡CH reaction2 Further Coupling at C2 or C3 reaction1->reaction2 Different Catalyst/Ligand System, Different Coupling Partner product Highly Substituted Pyridine Derivative reaction2->product

A workflow for sequential functionalization of this compound.
Experimental Protocol: General Procedure for a Selective Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available, the following general procedure, adapted from literature on polyhalogenated pyridines, can serve as a starting point for a selective Suzuki-Miyaura coupling at the more reactive C4-iodine position.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: The flask is purged with an inert gas (e.g., Argon or Nitrogen), and a degassed solvent system (e.g., a mixture of dioxane and water or DMF) is added.

  • Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for a period of 2 to 24 hours, with reaction progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the C4-arylated pyridine derivative.

Further functionalization of the remaining bromine atoms would likely require more forcing reaction conditions or a different catalyst/ligand system.

Conclusion

This compound is a commercially available, albeit not extensively characterized, chemical intermediate. Its highly functionalized structure makes it a promising substrate for the synthesis of complex, polysubstituted pyridine derivatives through selective, sequential cross-coupling reactions. This guide provides a foundational understanding of its availability and potential utility. Researchers are encouraged to perform their own characterization and reaction optimization to fully harness the synthetic potential of this versatile building block.

References

A Comprehensive Review of the Synthetic Utility of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfunctionalized pyridines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, halogenated pyridines serve as versatile building blocks, offering multiple reaction sites for the strategic introduction of diverse functionalities. 2,3-Dibromo-4-iodopyridine is a highly functionalized pyridine derivative with three distinct halogen atoms, presenting a unique platform for selective chemical transformations. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) under various catalytic conditions allows for a stepwise and regioselective approach to the synthesis of complex substituted pyridines. This technical guide provides an in-depth literature review of the known and anticipated reactions of this compound, offering a valuable resource for researchers in organic synthesis and drug discovery.

Synthesis of this compound

While the literature on the specific reactions of this compound is sparse, its synthesis can be envisaged through established methodologies for the halogenation of pyridines. A plausible synthetic route could involve the diazotization of a corresponding aminopyridine precursor, a common method for the introduction of iodine into aromatic rings. For instance, the synthesis of the related isomer 3,5-dibromo-4-iodopyridine has been reported via the diazotization of 3,5-dibromo-4-aminopyridine.[1][2]

A potential synthetic pathway to this compound is illustrated below. This proposed scheme is based on known transformations of pyridine derivatives.

Synthesis of this compound start 2,3-Dibromopyridine step1 Nitration start->step1 HNO3/H2SO4 intermediate1 2,3-Dibromo-4-nitropyridine step1->intermediate1 step2 Reduction intermediate1->step2 Fe/HCl or H2/Pd-C intermediate2 2,3-Dibromo-4-aminopyridine step2->intermediate2 step3 Diazotization/ Iodination intermediate2->step3 1. NaNO2, H2SO4 2. KI product This compound step3->product

Figure 1. Proposed synthetic route to this compound.

Regioselective Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its potential for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4-position.[3]

General Reactivity Pathway

The anticipated reactivity order allows for a stepwise functionalization strategy. The initial reaction is expected to occur exclusively at the C4-position (the site of the iodine atom). Subsequent reactions can then be directed towards the C2 or C3 positions, potentially with differing selectivity based on the reaction conditions and the nature of the substituent at C4.

Regioselective Functionalization start This compound step1 Selective C4-Functionalization (e.g., Suzuki, Sonogashira) start->step1 intermediate 4-Substituted-2,3-dibromopyridine step1->intermediate step2 C2/C3 Functionalization intermediate->step2 product Di/Tri-substituted Pyridine step2->product

Figure 2. Stepwise functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the reaction with a boronic acid or ester is expected to proceed selectively at the C4-position.

Experimental Protocol (Hypothetical):

Based on general procedures for Suzuki-Miyaura reactions of iodo-pyridines, a typical protocol would involve the following:[4][5][6]

Reagent/ComponentMolar Equivalents
This compound1.0
Aryl/Alkenyl Boronic Acid1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.02 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0
SolventAnhydrous Dioxane, Toluene, or DME/H₂O
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours

Table 1. Hypothetical conditions for Suzuki-Miyaura coupling at the C4-position.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties. The reaction of this compound with a terminal alkyne would selectively yield a 4-alkynyl-2,3-dibromopyridine.

Experimental Protocol (Hypothetical):

A general procedure for the Sonogashira coupling of a related compound, 2-amino-3-bromopyridine, has been reported and can be adapted.[7][8]

Reagent/ComponentMolar Equivalents
This compound1.0
Terminal Alkyne1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)0.02 - 0.05
Copper(I) Iodide (CuI)0.05 - 0.10
Base (e.g., Triethylamine, Diisopropylamine)2.0 - 5.0
SolventAnhydrous THF or DMF
Temperature Room Temperature to 80 °C
Reaction Time 2 - 12 hours

Table 2. Hypothetical conditions for Sonogashira coupling at the C4-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Selective amination at the C4-position of this compound is anticipated.

Experimental Protocol (Hypothetical):

General protocols for the Buchwald-Hartwig amination of aryl halides are well-established.[9][10][11]

Reagent/ComponentMolar Equivalents
This compound1.0
Amine1.1 - 1.5
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)0.01 - 0.05
Ligand (e.g., BINAP, XPhos, RuPhos)0.02 - 0.10
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)1.5 - 2.5
SolventAnhydrous Toluene or Dioxane
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours

Table 3. Hypothetical conditions for Buchwald-Hartwig amination at the C4-position.

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, offers an alternative for C-C bond formation and is known for its high functional group tolerance. The reaction would be expected to occur at the C-I bond.

Experimental Protocol (Hypothetical):

General conditions for Negishi couplings of aryl halides can be applied.[12]

Reagent/ComponentMolar Equivalents
This compound1.0
Organozinc Reagent (R-ZnX)1.2 - 2.0
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.02 - 0.05
SolventAnhydrous THF or DMF
Temperature Room Temperature to 80 °C
Reaction Time 1 - 12 hours

Table 4. Hypothetical conditions for Negishi coupling at the C4-position.

Metal-Halogen Exchange Reactions

Metal-halogen exchange reactions, typically using organolithium or Grignard reagents, offer a pathway to generate a nucleophilic pyridine species. Given the higher reactivity of iodine, the exchange is expected to occur selectively at the C4-position, especially at low temperatures.[13][14] The resulting organometallic intermediate can then be trapped with various electrophiles.

Reaction Pathway:

Metal-Halogen Exchange start This compound step1 Metal-Halogen Exchange (e.g., n-BuLi, i-PrMgCl) start->step1 intermediate 2,3-Dibromo-4-lithiopyridine or 2,3-Dibromo-4-pyridylmagnesium halide step1->intermediate step2 Electrophilic Quench (e.g., CO2, R-CHO, DMF) intermediate->step2 product 4-Substituted-2,3-dibromopyridine step2->product

Figure 3. Metal-halogen exchange and subsequent functionalization.

Experimental Protocol (Hypothetical):

Based on procedures for related bromo- and iodo-pyridines:[15][16]

Reagent/ComponentMolar Equivalents
This compound1.0
Organolithium Reagent (e.g., n-BuLi, t-BuLi)1.0 - 1.2
SolventAnhydrous THF or Diethyl Ether
Temperature -78 °C to -100 °C
Reaction Time 30 minutes to 2 hours
Electrophile1.2 - 2.0

Table 5. Hypothetical conditions for metal-halogen exchange at the C4-position.

Conclusion and Future Outlook

This compound represents a highly promising, albeit underexplored, building block in organic synthesis. The predictable and significant difference in the reactivity of its carbon-halogen bonds provides a clear strategic advantage for the regioselective synthesis of polysubstituted pyridines. While specific experimental data for this substrate is currently lacking in the public domain, the well-established methodologies for cross-coupling and metal-halogen exchange reactions on related polyhalogenated pyridines provide a strong foundation for its synthetic application.

Future research in this area should focus on the experimental validation of the predicted reactivity and the development of optimized protocols for a range of transformations. The exploration of sequential cross-coupling reactions, first at the C4-position and subsequently at the C2 and C3 positions, will be crucial in unlocking the full synthetic potential of this versatile molecule. The resulting highly substituted pyridine derivatives are of significant interest to the pharmaceutical and materials science communities, making this compound a valuable target for further investigation.

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for 2,3-Dibromo-4-iodopyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is extrapolated from data on structurally similar halogenated pyridines. Researchers should handle this compound with the utmost care, assuming it to be hazardous.

Hazard Identification and Classification

This compound is not commercially available with a specific GHS classification. However, based on the hazard classifications of analogous compounds such as 2-bromo-4-iodopyridine and 4-iodopyridine, it is prudent to assume that this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Property2-Bromo-4-iodopyridine5-Bromo-2-iodopyridine4-Bromo-2-iodopyridine
CAS Number 100523-96-4[2][3]223463-13-6100523-83-9
Molecular Formula C5H3BrIN[2]C5H3BrINC5H3BrIN
Molecular Weight 283.89 g/mol [3]283.89 g/mol 283.89 g/mol [4]
Appearance White to pale cream to pale yellow crystals or powder[2]SolidNot specified
Melting Point 59.0-68.0 °C[2]113-117 °CNot specified
Purity ≥96.0% (GC)[2]97%Not specified

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-retardant Lab Coat (fully buttoned) gloves Chemical-resistant Gloves (e.g., Nitrile) goggles Chemical Splash Goggles face_shield Face Shield (when splash hazard exists) goggles->face_shield Supplement with respirator NIOSH-approved Respirator (if dust or aerosols are generated) researcher Researcher researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears researcher->respirator Uses as needed

Figure 1: Recommended Personal Protective Equipment for handling this compound.

3.2. Engineering Controls

  • Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.

3.3. Storage

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

While specific experimental protocols for this compound are not published, a general workflow for handling and use in a synthetic procedure can be outlined. The synthesis of a similar compound, 3,5-dibromo-4-iodopyridine, involves diazotization of the corresponding aminopyridine followed by iodination. This suggests that handling of reagents such as sodium nitrite and hydrobromic acid may be necessary, requiring additional specific safety precautions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_waste Waste Disposal prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood prep_reagents Weigh compound carefully prep_hood->prep_reagents dissolve Dissolve in appropriate solvent prep_reagents->dissolve Proceed to add_reagents Add other reagents slowly dissolve->add_reagents monitor Monitor reaction progress (e.g., TLC, LC-MS) add_reagents->monitor quench Quench reaction carefully monitor->quench Upon completion extract Perform extraction quench->extract purify Purify by chromatography or recrystallization extract->purify segregate Segregate halogenated waste purify->segregate Collect waste dispose Dispose of according to institutional guidelines segregate->dispose

Figure 2: A general experimental workflow for using this compound in a chemical synthesis.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all residues, contaminated materials, and solvents in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash. Follow all federal, state, and local environmental regulations.

Disposal_Pathway cluster_collection Waste Collection cluster_container Containment cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, paper towels, etc.) waste_container Designated Halogenated Waste Container solid_waste->waste_container liquid_waste Liquid Residues (reaction mixtures, solvents) liquid_waste->waste_container labeling Properly Label Container waste_container->labeling disposal_service Licensed Waste Disposal Service labeling->disposal_service incineration High-Temperature Incineration disposal_service->incineration Likely method

Figure 3: Recommended pathway for the disposal of waste containing this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment and the guidance of a qualified safety professional. Always consult the most current safety data and institutional protocols before handling any chemical.

References

Theoretical Reactivity of 2,3-Dibromo-4-iodopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 2,3-Dibromo-4-iodopyridine, a polysubstituted heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental studies on this specific molecule, this document synthesizes established principles of organic chemistry, computational predictions, and experimental data from closely related analogues to forecast its chemical behavior. The guide focuses on the three primary reaction pathways available to polyhalogenated pyridines: nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. By examining the electronic and steric effects of the halogen substituents at the C2, C3, and C4 positions, a predictive framework for regioselective functionalization is established. This document is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound and other similarly substituted pyridines.

Introduction: The Electronic Landscape of a Trihalopyridine

The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which creates a π-deficient system. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions where the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate.

The introduction of three halogen atoms—two bromine atoms at C2 and C3, and an iodine atom at C4—further modulates this reactivity profile through a combination of inductive and resonance effects. All three halogens are inductively electron-withdrawing, further increasing the electrophilicity of the pyridine ring. The relative influence of the halogens on the different reaction types is a key determinant of the regioselectivity of functionalization.

Key Theoretical Principles:

  • Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr is dependent on the ability of the leaving group to depart and the stability of the intermediate. For halogens, the stability of the anion (I- > Br- > Cl- > F-) would suggest iodine is the best leaving group. However, in SNAr, the rate-determining step is often the initial nucleophilic attack, which is favored by more electronegative halogens that can better stabilize the intermediate through inductive effects. The position of the halogen is also critical, with the C2 and C4 positions being highly activated towards nucleophilic attack due to resonance stabilization involving the nitrogen atom.

  • Metal-Halogen Exchange: This reaction is driven by the formation of a more stable organometallic species. The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl. This is due to the weaker C-I bond compared to the C-Br and C-Cl bonds.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille): The first step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The rate of this step is also dependent on the bond strength, following the order C-I > C-Br > C-Cl.

Based on these principles, we can predict the following reactivity patterns for this compound.

Predicted Reactivity and Regioselectivity

The interplay of the three halogens at their respective positions on the pyridine ring allows for a nuanced and potentially highly selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position, bearing the iodine, is predicted to be the most susceptible to nucleophilic attack. This is due to both the electronic activation of the γ-position by the ring nitrogen and the good leaving group ability of iodide. The C2-bromo substituent is also at an activated position, but the C-Br bond is stronger than the C-I bond, making it a less favorable site for substitution under kinetic control. The C3-bromo substituent is at a meta-like position relative to the nitrogen and is therefore significantly less activated towards SNAr.

Predicted Order of Reactivity for SNAr: C4-I > C2-Br >> C3-Br

Metal-Halogen Exchange

The much weaker carbon-iodine bond compared to the carbon-bromine bond makes the C4-iodo group the primary site for metal-halogen exchange. With careful control of stoichiometry and temperature, highly selective lithiation or magnesiation at the C4 position should be achievable.

Predicted Order of Reactivity for Metal-Halogen Exchange: C4-I >> C2-Br > C3-Br

Palladium-Catalyzed Cross-Coupling Reactions

Similar to metal-halogen exchange, the rate-determining oxidative addition step in cross-coupling reactions is highly sensitive to the carbon-halogen bond strength. Therefore, the C4-iodo position is expected to be the most reactive site for Suzuki, Stille, Heck, and other related palladium-catalyzed transformations.

Predicted Order of Reactivity for Cross-Coupling: C4-I >> C2-Br > C3-Br

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is unavailable, the following tables summarize representative data from the literature for analogous polyhalogenated pyridines. This data serves to illustrate the predicted reactivity trends.

Table 1: Nucleophilic Aromatic Substitution on Halopyridines

SubstrateNucleophileConditionsProductYield (%)Reference
2,3,5-TrichloropyridineHydroquinone, KOHDMSO, 160°C, 3h4-(3,5-dichloropyridyloxy)phenolNot specifiedPatent US04529438
2-Bromo-5-iodopyridinePiperidineMethanol2-Piperidin-5-iodopyridineHighGeneral Reactivity
2,4-DichloropyrimidineMethylamineNot specifiedMixture of C2 and C4 substitution~50/50Computational Study

Table 2: Metal-Halogen Exchange on Halopyridines

SubstrateReagentConditionsMajor ProductYield (%)Reference
2,6-Dibromopyridinen-BuLiDichloromethane, -78°C2-Bromo-6-lithiopyridine70-100BYU ScholarsArchive
3,5-DibromopyridineTMPMgCl·LiCl-25°C, 0.5h2-Magnesiated-3,5-dibromopyridine85 (after quench)Z. Naturforsch.
Aryl Iodidei-PrMgClNot specifiedArylmagnesium chlorideHighGeneral Reactivity

Table 3: Palladium-Catalyzed Cross-Coupling of Halopyridines

SubstrateCoupling PartnerCatalyst/LigandConditionsProductYield (%)
3,5-Dibromo-2-tosyloxypyridinePhenylboronic acidPd(PPh3)4Not specified3-Bromo-5-phenyl-2-tosyloxypyridine85
2-BromopyridineAlkynyl GrignardNone (photo-promoted)Purple light2-AlkynylpyridineHigh
Aryl BromideOrganotin reagentPd(OAc)2/DabcoNot specifiedBiarylHigh

Experimental Protocols (Adapted from Analogous Systems)

The following are detailed, theoretical protocols for key transformations of this compound, adapted from established procedures for similar substrates. These are predictive protocols and require experimental validation.

Protocol for Nucleophilic Aromatic Substitution at C4

Reaction: Selective substitution of the C4-iodo group with a generic nucleophile (e.g., an alkoxide).

Materials:

  • This compound

  • Sodium methoxide (or other desired alkoxide)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the substrate.

  • Add sodium methoxide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Selective Metal-Halogen Exchange at C4

Reaction: Selective lithium-halogen exchange at the C4-iodo position.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70°C.

  • Stir the mixture at -78°C for 30-60 minutes.

  • Add the desired electrophile (e.g., benzaldehyde, 1.2 eq) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol for Suzuki-Miyaura Cross-Coupling at C4

Reaction: Selective coupling of the C4-iodo position with a generic boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 eq)

  • Triphenylphosphine (PPh3, 0.08 eq) or other suitable ligand

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent mixture (toluene/water).

  • Heat the mixture to 90-110°C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a logical workflow for the functionalization of this compound.

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.

Metal_Halogen_Exchange start This compound + n-BuLi lithiated 2,3-Dibromo-4-lithiopyridine + n-BuI start->lithiated Exchange at C4 (-78°C, THF) quenched Functionalized Product lithiated->quenched + Electrophile (E⁺)

Figure 2: Pathway for Metal-Halogen Exchange and Subsequent Quenching.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_intermediate R-Pd(II)-I(L₂) (R = Pyridyl) pd0->pd_intermediate oxidative_add Oxidative Addition oxidative_add->pd0 pd_aryl R-Pd(II)-Ar(L₂) pd_intermediate->pd_aryl transmetal Transmetalation transmetal->pd_intermediate Base boronate Ar-B(OH)₂ pd_aryl->pd0 reductive_elim Reductive Elimination pd_aryl->reductive_elim product R-Ar halopyridine This compound

Figure 3: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling at C4.

Logical_Workflow start Starting Material: This compound goal Desired Functionalization? start->goal c_c_bond C-C Bond Formation goal->c_c_bond Yes c_n_bond C-N, C-O, C-S Bond Formation goal->c_n_bond No c_h_bond C-H Bond Formation goal->c_h_bond Maybe reaction_choice_cc Reaction Type? c_c_bond->reaction_choice_cc snar SNAr with N, O, S nucleophiles at C4-I c_n_bond->snar reduction Metal-Halogen Exchange at C4-I, then quench with H⁺ c_h_bond->reduction suzuki_stille Suzuki/Stille Coupling at C4-I reaction_choice_cc->suzuki_stille Pre-formed C-nucleophile metal_exchange Metal-Halogen Exchange at C4-I, then quench with C-electrophile reaction_choice_cc->metal_exchange In situ generated C-nucleophile

Figure 4: Logical Workflow for the Selective Functionalization of this compound.

Conclusion

This technical guide has presented a theoretical yet comprehensive overview of the reactivity of this compound. By applying fundamental principles of physical organic chemistry and leveraging data from analogous systems, a clear and predictive model of reactivity has been constructed. The C4-iodo position is consistently identified as the most reactive site for a variety of transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. This high degree of predicted regioselectivity makes this compound a potentially valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The experimental protocols and reaction pathway diagrams provided herein offer a solid starting point for the practical application of this compound in synthetic chemistry. It is our hope that this guide will stimulate further experimental investigation into the rich and nuanced reactivity of this and other polyhalogenated heterocycles.

Methodological & Application

Application Notes: 2,3-Dibromo-4-iodopyridine in Regioselective Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly-functionalized heterocyclic compounds are crucial building blocks in medicinal chemistry and materials science. Among these, substituted pyridines are prevalent in numerous pharmaceutical agents. 2,3-Dibromo-4-iodopyridine is a versatile, tri-halogenated pyridine scaffold that allows for sequential and regioselective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) enables chemists to introduce different substituents at specific positions on the pyridine ring, providing a powerful tool for creating diverse molecular architectures.[1][2][3]

This document provides detailed protocols and data for the application of this compound in Suzuki cross-coupling reactions, focusing on the inherent regioselectivity of the substrate.

Key Feature: Regioselectivity

The primary advantage of this compound in Suzuki coupling is the ability to perform selective, stepwise functionalization. The reaction proceeds in a predictable manner based on the relative reactivity of the halogen atoms.

  • First Coupling (C4 Position): The carbon-iodine bond is significantly more reactive and susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bonds. Therefore, the initial Suzuki coupling occurs exclusively at the C4 position.

  • Second Coupling (C2 Position): Following the reaction at the C4 position, the bromine atom at the C2 position is generally more reactive than the one at C3 due to the electronic effects of the pyridine nitrogen. More forcing reaction conditions are typically required to activate the C-Br bond compared to the C-I bond.

  • Third Coupling (C3 Position): The final bromine at the C3 position can be functionalized under even more rigorous conditions, allowing for the synthesis of fully substituted pyridine derivatives.

This stepwise reactivity allows for the controlled introduction of up to three different aryl or vinyl groups onto the pyridine core.

Reaction Schemes and Mechanisms

The sequential nature of the Suzuki coupling with this compound allows for the synthesis of di- and tri-substituted pyridines.

G sub_start This compound prod1 4-Ar¹-2,3-dibromopyridine sub_start->prod1 First Coupling (at C4-I) boronic1 Ar¹-B(OH)₂ cond1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) ~80-100 °C boronic2 Ar²-B(OH)₂ cond2 Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., K₃PO₄) Solvent (e.g., DMF) ~100-120 °C prod2 2-Ar²,4-Ar¹-3-bromopyridine prod1->prod2 Second Coupling (at C2-Br) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd_complex1 R¹-Pd(II)Ln-X pd0->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)Ln-R² pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elim Reductive Elimination product R¹-R² pd_complex2->product aryl_halide R¹-X (e.g., Halogenated Pyridine) aryl_halide->pd0 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronic_acid boronate->pd_complex1 G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification p1 Combine Reagents: Halopyridine, Boronic Acid, Base p2 Add Catalyst p1->p2 p3 Evacuate & Backfill with Inert Gas (3x) p2->p3 p4 Add Degassed Solvents p3->p4 r1 Heat to Target Temperature p4->r1 r2 Stir Vigorously r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to RT & Quench r3->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Wash with Brine w2->w3 w4 Dry Organic Layer w3->w4 w5 Concentrate in Vacuo w4->w5 f1 Column Chromatography w5->f1 f2 Characterization (NMR, MS) f1->f2

References

Application Notes and Protocols for Sonogashira Coupling of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective Sonogashira coupling of 2,3-Dibromo-4-iodopyridine with terminal alkynes. This reaction is a powerful tool for the synthesis of complex heterocyclic molecules, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for Sonogashira couplings of polyhalogenated pyridines, leveraging the differential reactivity of carbon-halogen bonds.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For substrates containing multiple halogen atoms, the reaction can be highly selective. In the case of this compound, the coupling reaction occurs preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-Br bonds.[2] This chemoselectivity allows for the synthesis of 4-alkynyl-2,3-dibromopyridines, which can be further functionalized at the bromine positions in subsequent reactions.

Reaction Principle

The Sonogashira coupling of this compound proceeds selectively at the 4-position due to the higher reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst compared to the carbon-bromine bonds.[2] This allows for the introduction of an alkynyl substituent at a specific position on the pyridine ring while leaving the bromine atoms available for subsequent transformations.

Experimental Protocols

Two primary protocols are presented: a standard copper-co-catalyzed Sonogashira coupling and a copper-free variant. The choice of protocol may depend on the specific alkyne substrate and the desired reaction conditions.

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the Sonogashira coupling of a variety of terminal alkynes with this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) to the flask.

  • Add the terminal alkyne (1.1-1.5 eq) and the amine base (e.g., Et₃N or DIPEA, 2-3 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesirable side reactions, such as alkyne homocoupling, or when working with sensitive substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a pre-catalyst like [DTBNpP] Pd(crotyl)Cl)[3]

  • Amine base (e.g., Triethylamine, Diisopropylethylamine, or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the palladium catalyst (0.01-0.05 eq) in the anhydrous, degassed solvent.

  • Add the terminal alkyne (1.1-1.5 eq) and the base (2-3 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, work-up the reaction mixture as described in Protocol 1 (steps 5-9).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the selective Sonogashira coupling at the 4-position of a dihalopyridine with an iodo-substituent. The data is based on analogous reactions with structurally similar substrates due to the limited availability of specific data for this compound.

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)Base (eq)SolventTemperature (°C)Time (h)AlkyneYield (%)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THF2512Phenylacetylene~85-95
2Pd(PPh₃)₄ (5)-DIPEA (3)DMF5081-Octyne~80-90
3PdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (2.5)DMF1003Various aryl acetylenes>90[4]
4[DTBNpP] Pd(crotyl)Cl (5)-TMP (2)Acetonitrile251-32-Ethynylaniline~90[3]

Visualizations

Reaction Scheme

Sonogashira_Coupling General Reaction Scheme for Sonogashira Coupling of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_3_Dibromo_4_iodopyridine This compound Product 4-Alkynyl-2,3-dibromopyridine 2_3_Dibromo_4_iodopyridine->Product + R-C≡C-H Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) [CuI co-catalyst] Base Base (e.g., Et₃N) Solvent Solvent (e.g., THF, DMF)

Caption: Sonogashira coupling of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Sonogashira Coupling A 1. Reagent Preparation (Under Inert Atmosphere) B 2. Reaction Setup (Addition of Reagents) A->B C 3. Reaction (Stirring at RT or Heating) B->C D 4. Work-up (Dilution and Filtration) C->D E 5. Extraction (Washing with aq. solutions) D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: A typical workflow for a Sonogashira coupling experiment.

Catalytic Cycle

Catalytic_Cycle Simplified Catalytic Cycle for Sonogashira Coupling cluster_copper Copper Cycle A Pd(0)L₂ B Oxidative Addition (Ar-Pd(II)-I L₂) A->B Ar-I C Transmetalation (Ar-Pd(II)-C≡CR L₂) B->C Cu-C≡CR D Reductive Elimination C->D D->A Ar-C≡CR E H-C≡CR F Cu-C≡CR E->F + CuI, Base F->C

Caption: The palladium and copper catalytic cycles in Sonogashira coupling.

References

Application Notes and Protocols: Heck Reaction Conditions for 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for performing the Mizoroki-Heck reaction on the polyhalogenated substrate, 2,3-Dibromo-4-iodopyridine. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br), the Heck reaction is anticipated to occur selectively at the C4-position (iodo). These notes outline the proposed reaction conditions, including catalyst, base, solvent, and temperature, and provide a generalized protocol based on established literature for similar substrates.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] For polyhalogenated substrates, the selectivity of the Heck reaction is often dictated by the relative reactivity of the carbon-halogen bonds, which generally follows the order: C-I > C-Br > C-Cl. In the case of this compound, the carbon-iodine bond is the most labile and is therefore the most likely site for oxidative addition of the palladium catalyst, leading to selective functionalization at the 4-position.

Predicted Regioselectivity

The Heck reaction with this compound is expected to proceed with high regioselectivity at the C4 position. This prediction is based on the established reactivity trends of aryl halides in palladium-catalyzed cross-coupling reactions, where the rate of oxidative addition is significantly faster for aryl iodides than for aryl bromides. This inherent reactivity difference allows for the selective functionalization of the iodo-substituent while leaving the bromo-substituents intact for potential subsequent cross-coupling reactions.

Proposed Heck Reaction Conditions

Table 1: Proposed Reaction Conditions for the Heck Reaction of this compound

ParameterProposed ConditionNotes
Palladium Precatalyst Palladium(II) acetate (Pd(OAc)₂)A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1]
Ligand Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃)PPh₃ is a standard ligand for Heck reactions. P(o-tol)₃, being more electron-rich and sterically bulky, can sometimes improve reaction efficiency.
Base Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.[1]
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents are typically used to facilitate the dissolution of the reactants and catalyst.
Alkene Styrene, n-butyl acrylate, or other electron-deficient alkenesElectron-withdrawing groups on the alkene generally improve reaction rates.[1]
Temperature 80-120 °CThe reaction often requires heating to proceed at a reasonable rate.[2]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the palladium catalyst and phosphine ligands.

Experimental Workflow

The following diagram outlines the general workflow for setting up a Heck reaction with this compound.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, alkene, and solvent to a dry flask. B Degas the reaction mixture (e.g., by bubbling with N₂ or Ar). A->B C Add the palladium precatalyst and phosphine ligand. B->C D Add the base. C->D E Heat the reaction mixture to the desired temperature. D->E F Monitor the reaction progress by TLC or GC/MS. E->F G Cool the reaction to room temperature. F->G H Perform aqueous work-up to remove inorganic salts. G->H I Extract the product with an organic solvent. H->I J Purify the product by column chromatography. I->J

Caption: General workflow for the Heck reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific alkene coupling partners.

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1 equivalent).

  • Add the alkene (1.2 equivalents) and anhydrous DMF.

  • Seal the flask and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.04 equivalents).

  • Add triethylamine (2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkenyl-2,3-dibromopyridine.

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B R-X (this compound) C R-Pd(II)L₂(X) B->C D Alkene Coordination C->D + Alkene E R-Pd(II)L₂(X) D->E F Migratory Insertion E->F G (R-Alkene)-Pd(II)L₂(X) F->G H β-Hydride Elimination G->H I [(Alkene Product)Pd(II)L₂(H)]X H->I J Reductive Elimination I->J + Base - Base-HX J->A Product Release

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyridines utilizing 2,3-dibromo-4-iodopyridine as a versatile starting material. The inherent reactivity differences among the three halogen substituents (Iodo > Bromo) on the pyridine ring allow for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This enables the synthesis of a diverse range of mono-, di-, and tri-substituted pyridines, which are valuable scaffolds in medicinal chemistry and materials science.

Regioselectivity in Cross-Coupling Reactions

The differential reactivity of the halogens in this compound is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bonds. This allows for selective functionalization at the C4 position under carefully controlled reaction conditions. Subsequent reactions can then be performed at the C2 or C3 positions, leveraging the subtle differences in reactivity between the two bromine atoms, often influenced by steric and electronic factors of the newly introduced substituent at C4. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] For dihalopyridines, oxidative addition of the palladium catalyst is generally favored at the C2 and C4 positions due to electronic effects of the nitrogen atom.[2]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.

Application:

This reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents at specific positions on the pyridine ring. By taking advantage of the reactivity difference, the initial Suzuki coupling will selectively occur at the C4 position of this compound.

Experimental Protocol: Selective Suzuki Coupling at C4

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DME/H₂O mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemp (°C)Time (h)ProductYield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90122,3-Dibromo-4-phenylpyridineData not available in search results
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane10082,3-Dibromo-4-phenylpyridineData not available in search results

Note: The yields for these specific reactions are not available in the provided search results and would need to be determined experimentally. The table represents typical conditions for such transformations.

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3]

Application:

This reaction is employed to introduce alkynyl substituents onto the pyridine core. Similar to the Suzuki coupling, the initial reaction will occur selectively at the C4-iodo position.

Experimental Protocol: Selective Sonogashira Coupling at C4

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and the copper(I) co-catalyst (0.05-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)ProductYield (%)
Pd(PPh₃)₂Cl₂CuITEATHF2562,3-Dibromo-4-(phenylethynyl)pyridineData not available in search results
Pd(PPh₃)₄CuIDIPADMF5042,3-Dibromo-4-(phenylethynyl)pyridineData not available in search results

Note: Specific yield data for this substrate is not available in the provided search results. The table outlines common conditions for this type of transformation.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[4][5]

Application:

This method is used to introduce primary or secondary amine functionalities at the C4 position of this compound.

Experimental Protocol: Selective Buchwald-Hartwig Amination at C4

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a Schlenk tube.

  • Add the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography.

Precatalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene100164-(Morpholino)-2,3-dibromopyridineData not available in search results
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane11012N-(2,3-Dibromo-pyridin-4-yl)anilineData not available in search results

Note: The yields for these specific transformations are not available in the provided search results and represent hypothetical examples based on general principles of the Buchwald-Hartwig amination.

Visualization of Reaction Pathways and Workflows

Sequential Functionalization Strategy

The following diagram illustrates a logical workflow for the sequential functionalization of this compound.

G A This compound B Selective C4-Functionalization (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C 2,3-Dibromo-4-substituted Pyridine B->C D Selective C2/C3-Functionalization (e.g., Suzuki Coupling) C->D E 2-Bromo-3,4-disubstituted Pyridine or 3-Bromo-2,4-disubstituted Pyridine D->E F Final Functionalization at remaining C-Br E->F G 2,3,4-Trisubstituted Pyridine F->G

Caption: Sequential cross-coupling strategy for this compound.

Experimental Workflow for a Generic Cross-Coupling Reaction

This diagram outlines the general experimental steps for performing a palladium-catalyzed cross-coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: This compound Coupling Partner Base B Add Catalyst System: Pd Precatalyst Ligand (if needed) Co-catalyst (if needed) A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction and Extract E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable building block for the synthesis of complex substituted pyridines. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to constructing diverse molecular architectures. The protocols outlined above provide a foundation for researchers to explore the synthesis of novel pyridine derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Application Notes and Protocols: The Strategic Use of 2,3-Dibromo-4-iodopyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly substituted pyridine scaffolds are cornerstones in the architecture of numerous pharmaceutical agents, owing to their ability to engage in crucial hydrogen bonding and aromatic interactions with biological targets. Among the vast array of pyridine-based building blocks, 2,3-Dibromo-4-iodopyridine stands out as a versatile and strategically valuable starting material for the synthesis of complex pharmaceutical intermediates. Its distinct halogenation pattern, featuring iodine and bromine atoms at specific positions, allows for a programmed and regioselective approach to molecular elaboration through sequential cross-coupling reactions. This application note details the utility of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for targeted therapies such as kinase inhibitors.

The key to the synthetic utility of this compound lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-bromine bonds. This reactivity hierarchy (I > Br > Cl) enables the selective functionalization of the 4-position of the pyridine ring, leaving the bromine atoms at the 2- and 3-positions available for subsequent transformations. This stepwise approach is instrumental in the convergent synthesis of complex molecules, allowing for the late-stage introduction of diverse functionalities and the rapid exploration of structure-activity relationships (SAR).

Core Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis revolves around its use as a scaffold for the introduction of multiple, distinct substituents onto the pyridine ring. This is most commonly achieved through a sequence of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

Regioselective Sonogashira Coupling at the C4-Position

The initial and most facile reaction of this compound is the Sonogashira coupling of a terminal alkyne to the 4-position. This reaction proceeds with high selectivity due to the greater reactivity of the C-I bond. This transformation is valuable for the introduction of a rigid alkynyl linker, which can be a key pharmacophoric element or a handle for further functionalization. For instance, the resulting 4-alkynyl-2,3-dibromopyridine can serve as a precursor for various heterocyclic systems or as an intermediate for kinase inhibitors where an extended, linear motif is often required to reach into the ATP-binding pocket.

Subsequent Suzuki-Miyaura Coupling at the C2 or C3-Position

Following the initial functionalization at the 4-position, the remaining bromine atoms at the 2- and 3-positions can be subjected to Suzuki-Miyaura coupling with a variety of boronic acids or esters. The regioselectivity of this second coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions, although in many substituted pyridines, the 2-position is more activated towards oxidative addition than the 3-position. This sequential coupling strategy allows for the introduction of aryl, heteroaryl, or alkyl groups, which are crucial for modulating the pharmacological properties of the final compound, such as potency, selectivity, and pharmacokinetic profile.

Experimental Protocols

The following are generalized protocols for the sequential functionalization of this compound, based on established methodologies for cross-coupling reactions of polyhalogenated pyridines. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

Protocol 1: Regioselective Sonogashira Coupling of this compound

This protocol describes a typical procedure for the selective coupling of a terminal alkyne to the 4-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.1 - 1.5 eq), and the copper(I) iodide (0.05 - 0.1 eq).

  • Add the anhydrous solvent and the base.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (0.02 - 0.05 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical Value/Condition
Catalyst Loading 2-5 mol%
CuI Loading 5-10 mol%
Base 2-3 equivalents
Solvent THF or DMF
Temperature 25-60 °C
Reaction Time 2-24 hours
Typical Yield 70-95%
Protocol 2: Suzuki-Miyaura Coupling of 4-Substituted-2,3-dibromopyridine

This protocol outlines a general procedure for the subsequent Suzuki-Miyaura coupling at one of the bromine positions of the 4-functionalized intermediate.

Materials:

  • 4-Substituted-2,3-dibromopyridine (from Protocol 1)

  • Aryl- or heteroaryl-boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-substituted-2,3-dibromopyridine (1.0 eq), the boronic acid or ester (1.2 - 2.0 eq), and the base (2.0 - 3.0 eq).

  • Add the solvent system.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (0.03 - 0.1 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical Value/Condition
Catalyst Loading 3-10 mol%
Base 2-3 equivalents
Solvent System Dioxane/H₂O or Toluene/H₂O
Temperature 80-120 °C
Reaction Time 4-48 hours
Typical Yield 50-85%

Visualization of Synthetic Strategy

The following diagram illustrates the logical workflow for the sequential functionalization of this compound in the synthesis of a hypothetical kinase inhibitor precursor.

G A This compound B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->B Regioselective C-I activation C 4-Alkynyl-2,3-dibromopyridine (Intermediate 1) B->C D Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) C->D Selective C-Br activation E 4-Alkynyl-2-aryl-3-bromopyridine (Intermediate 2) D->E F Further Functionalization (e.g., Suzuki, Buchwald-Hartwig, etc.) E->F Final diversification G Kinase Inhibitor Scaffold F->G

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Application in Kinase Inhibitor Synthesis: A Hypothetical Pathway

Substituted pyridines are prevalent scaffolds in a multitude of approved kinase inhibitors, often acting as hinge-binding motifs. The following diagram illustrates a hypothetical signaling pathway targeted by a kinase inhibitor derived from a 2,3,4-trisubstituted pyridine scaffold.

cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds P1 Signaling Proteins Rec->P1 Activates Kinase Target Kinase (e.g., SRC, ABL) P1->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a generic oncogenic signaling pathway.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted pyridine derivatives that are of significant interest in pharmaceutical research and development. The predictable, regioselective functionalization of this starting material, enabled by the differential reactivity of its halogen atoms, allows for the efficient and modular construction of diverse molecular architectures. The protocols and strategies outlined in this application note provide a foundation for researchers to leverage the unique reactivity of this compound in the discovery and synthesis of novel therapeutic agents.

Application Notes and Protocols: 2,3-Dibromo-4-iodopyridine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Dibromo-4-iodopyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in materials science. Its unique arrangement of three halogen atoms with differing reactivities—one iodine and two bromine substituents—allows for programmed, regioselective synthesis of complex organic materials. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization. This property makes this compound an attractive precursor for the synthesis of advanced materials for applications in organic electronics, porous frameworks, and conjugated polymers. These application notes provide an overview of its potential uses and detailed protocols for its derivatization.

I. Application in Organic Electronics: Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives are integral components in the design of materials for high-performance Organic Light-Emitting Diodes (OLEDs) due to their inherent electron-deficient nature, which facilitates electron transport.[1][2] Functionalized pyridines can be employed as emitters, hosts, or charge-transporting materials.[3][4] this compound serves as a key intermediate for creating molecules with tailored electronic properties.

By selectively substituting the halogen atoms, it is possible to construct complex molecules with a pyridine core. For instance, an aryl group can be introduced at the highly reactive C-4 position (iodine) and different aryl groups at the C-2 and C-3 positions (bromine). This allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices.[3] The introduction of bulky side groups can also enhance the amorphous nature of the material, preventing crystallization and improving device longevity.

Potential applications in OLEDs include:

  • Electron Transport Layer (ETL) Materials: The electron-deficient pyridine ring is beneficial for electron mobility.

  • Host Materials for Phosphorescent Emitters: By attaching carbazole or other donor-type moieties, the pyridine core can be part of a bipolar host material.

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: The ability to create twisted donor-acceptor structures is key to designing TADF molecules, and this compound provides a platform for such designs.[5]

II. Application in Porous Materials: MOFs and COFs

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis.[6][7] The synthesis of these materials relies on the use of organic "linker" molecules that connect metal nodes (in MOFs) or form extended covalent networks (in COFs).

This compound can be transformed into a variety of multifunctional ligands for MOF and COF synthesis. For example, the halogen atoms can be replaced with coordinating groups such as carboxylic acids, amines, or other nitrogen heterocycles through cross-coupling reactions. The resulting multi-topic ligands can then be used to construct novel porous frameworks with tailored pore sizes and chemical environments.[8][9] The nitrogen atom of the pyridine ring itself can also act as a coordination site.

Synthetic strategy for ligand creation:

  • Initial Core Functionalization: Perform selective cross-coupling reactions to introduce desired functional groups at the 2, 3, and 4 positions. For example, Sonogashira coupling can be used to introduce alkynes, which can be further converted to carboxylic acids or triazoles.

  • Ligand Synthesis: The functionalized pyridine derivative can then be used as a linker in solvothermal or other synthetic methods to produce MOFs or COFs.

III. Application in Conjugated Polymers

Conjugated polymers are of great interest for applications in organic photovoltaics, sensors, and flexible electronics. The properties of these polymers are highly dependent on the chemical structure of the repeating monomer units.[10][11] Dihalogenated aromatic compounds are common monomers for the synthesis of conjugated polymers via palladium-catalyzed cross-coupling polymerizations, such as Suzuki or Stille polycondensation.

This compound can be conceptualized as a monomer for the synthesis of complex, multi-functional conjugated polymers. The sequential and site-selective nature of its functionalization allows for the creation of polymers with precisely controlled architectures. For instance, one could first polymerize through the more reactive C-I bond and then use the C-Br bonds for post-polymerization modification to attach side chains that can tune solubility or electronic properties.[12]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on established methodologies for similar halogenated heterocycles. Reaction conditions may require optimization for this compound.

Protocol 1: Selective Sonogashira Coupling at the 4-position (C-I)

This protocol describes the selective coupling of a terminal alkyne to the most reactive C-I bond of this compound, leaving the C-Br bonds intact for subsequent reactions.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous triethylamine (3.0 eq) and anhydrous THF.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Subsequent Suzuki Coupling at a 2- or 3-position (C-Br)

This protocol outlines the coupling of an arylboronic acid to one of the C-Br positions of the product from Protocol 1.

Materials:

  • 4-(Alkynyl)-2,3-dibromopyridine (product from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-(alkynyl)-2,3-dibromopyridine (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[13]

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and properties for materials derived from analogous bromo-iodo aromatic compounds, as direct data for this compound is not available in the cited literature.

Table 1: Typical Conditions for Selective Cross-Coupling Reactions

Reaction TypeHalogen ReactivityTypical CatalystCo-catalyst/LigandBaseSolventTemperature (°C)
Sonogashira [14]C-I > C-Br > C-ClPd(PPh₃)₂Cl₂CuIEt₃N, i-Pr₂NHTHF, DMF25 - 60
Suzuki [13]C-I > C-Br > C-ClPd(PPh₃)₄, Pd(dppf)Cl₂-K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF80 - 110
Stille C-I > C-Br > C-ClPd(PPh₃)₄--Toluene, Dioxane80 - 120
Heck C-I > C-Br > C-ClPd(OAc)₂P(o-tol)₃Et₃NDMF, Acetonitrile100 - 140

Table 2: Optoelectronic Properties of Pyridine-Based Materials in OLEDs (Examples)

Material TypeHOMO (eV)LUMO (eV)T₁ (eV)ApplicationMax EQE (%)Reference
Pyrene-Pyridine Derivative5.62.3-HTL9.0[3]
TADF Emitter (TPAmbPPC)---Emitter39.1[5]
TADF Emitter (TPAmCPPC)---Emitter26.2[5]

(EQE = External Quantum Efficiency; HTL = Hole Transport Layer; EML = Emissive Layer)

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

G cluster_synthesis Sequential Cross-Coupling of this compound A This compound B Step 1: Sonogashira Coupling (Selective at C-I) A->B R-C≡CH, Pd(0), Cu(I) C 4-Alkynyl-2,3-dibromopyridine B->C D Step 2: Suzuki Coupling (at C-Br) C->D Ar-B(OH)₂, Pd(0), Base E 2(or 3)-Aryl-4-alkynyl-3(or 2)-bromopyridine D->E F Step 3: Further Functionalization (at remaining C-Br) E->F Various Coupling Rxns G Fully Functionalized Pyridine F->G

Caption: Sequential functionalization pathway for this compound.

G cluster_workflow General Experimental Workflow for Cross-Coupling Setup 1. Assemble & Dry Glassware (Schlenk Flask) Reagents 2. Add Solids (Substrate, Catalyst, Base) Setup->Reagents Inert 3. Evacuate & Backfill with Inert Gas (3x) Reagents->Inert Solvent 4. Add Degassed Solvents & Liquid Reagents Inert->Solvent Reaction 5. Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup 6. Quench & Aqueous Workup (Extraction) Reaction->Workup Purify 7. Dry & Concentrate Organic Phase Workup->Purify Characterize 8. Purify by Chromatography & Characterize Product Purify->Characterize

Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling reactions.

G cluster_polymer Polymer Synthesis via Suzuki Polycondensation MonomerA Monomer A (e.g., Dibromo-iodopyridine derivative) Mix Mix Monomers, Pd Catalyst, Base MonomerA->Mix MonomerB Monomer B (e.g., Aryl-diboronic ester) MonomerB->Mix Polymerization Polymerization Reaction (Heated, Inert Atmosphere) Mix->Polymerization Polymer Conjugated Polymer Polymerization->Polymer Precipitation Precipitate Polymer (e.g., in Methanol) Polymer->Precipitation Purification Purify by Soxhlet Extraction Precipitation->Purification FinalPolymer Final Polymer Product Purification->FinalPolymer

Caption: Logical workflow for synthesizing a conjugated polymer.

References

Catalytic Cross-Coupling with 2,3-Dibromo-4-iodopyridine: Application Notes and Protocols for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds, 2,3-Dibromo-4-iodopyridine serves as a versatile and highly valuable building block. Its unique arrangement of three halogen atoms with distinct reactivity profiles allows for sequential and site-selective functionalization through various palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the differential reactivity of the carbon-halogen bonds, which follows the general trend of C-I > C-Br. Consequently, the iodo group at the C-4 position is the most labile, enabling initial selective modification at this site, followed by subsequent reactions at the C-2 and C-3 bromo positions under different catalytic conditions.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing this compound. These methods are instrumental in the construction of complex pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials.

General Principles of Site-Selectivity

The regioselectivity of cross-coupling reactions on this compound is dictated by the relative bond strengths of the carbon-halogen bonds. The C-I bond is the weakest, making the C-4 position the most susceptible to oxidative addition by a palladium(0) catalyst. This inherent reactivity allows for a stepwise functionalization strategy, where the C-4 position is addressed first, followed by the more resilient C-Br bonds. The differentiation between the C-2 and C-3 bromo groups can be more challenging and often depends on the specific reaction conditions, including the choice of catalyst, ligand, and steric environment of the coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide. In the case of this compound, this reaction is highly effective for the selective introduction of aryl or vinyl substituents at the C-4 position.

Experimental Protocol: Selective C-4 Arylation

This protocol describes the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir for the designated time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2,3-dibromopyridine.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura C-4 Arylation

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)906~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O (3:1:1)858~90
33-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)906~80

Note: Yields are approximate and can vary based on the specific arylboronic acid and precise reaction conditions. These values are based on typical outcomes for similar substrates.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Heating (80-100 °C) under Inert Atmosphere A->F B Arylboronic Acid B->F C Base (e.g., K₂CO₃) C->F D Pd Catalyst (e.g., Pd(PPh₃)₄) D->F E Degassed Solvent E->F G Quenching with H₂O F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K 4-Aryl-2,3-dibromopyridine J->K

Caption: Suzuki-Miyaura C-4 Arylation Workflow.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties at the C-4 position of this compound, leveraging the high reactivity of the C-I bond.[1][2]

Experimental Protocol: Selective C-4 Alkynylation

This protocol details the selective Sonogashira coupling of a terminal alkyne to the C-4 position of this compound.[1][2]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) salt (0.01-0.03 equiv.).

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (as required) for the specified time (typically 1-4 hours), monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynyl-2,3-dibromopyridine.

Table 2: Representative Conditions and Yields for Sonogashira C-4 Alkynylation

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)TEATHFRT2~95
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)DIPADMF403~92
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (1)TEATHFRT2.5~90

Note: Yields are approximate and based on typical outcomes for similar substrates, as specific data for this compound is limited. These conditions are a general starting point for optimization.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Stirring at RT under Inert Atmosphere A->F B Terminal Alkyne B->F C Base (e.g., TEA) C->F D Pd/Cu Catalysts D->F E Degassed Solvent E->F G Filtration through Celite F->G H Concentration G->H I Column Chromatography H->I J 4-Alkynyl-2,3-dibromopyridine I->J

Caption: Sonogashira C-4 Alkynylation Workflow.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction allows for the selective amination of this compound at the C-4 position with a wide range of primary and secondary amines.

Experimental Protocol: Selective C-4 Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound at the C-4 position.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.01-0.05 equiv.).

  • Add the base (1.2-2.0 equiv.) and this compound (1.0 equiv.).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.1-1.5 equiv.).

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) for the designated time (typically 4-24 hours), with stirring.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,3-dibromopyridine.

Table 3: Representative Conditions and Yields for Buchwald-Hartwig C-4 Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOt-BuToluene10012~88
2AnilineG3-XPhos (3)K₃PO₄1,4-Dioxane11018~85
3n-ButylaminePd₂(dba)₃ (2) / RuPhos (4)NaOt-BuToluene908~90

Note: Yields are approximate and based on typical outcomes for similar substrates. Specific optimization may be required for different amines.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Heating (80-110 °C) in Sealed Tube A->F B Amine B->F C Base (e.g., NaO-t-Bu) C->F D Pd Catalyst & Ligand D->F E Anhydrous Solvent E->F G Filtration through Celite F->G H Concentration G->H I Column Chromatography H->I J 4-Amino-2,3-dibromopyridine I->J

Caption: Buchwald-Hartwig C-4 Amination Workflow.

Applications in Drug Discovery and Development

The selective functionalization of this compound and related polyhalogenated heterocycles is of paramount importance in medicinal chemistry. The ability to introduce a variety of substituents at specific positions on the pyridine ring allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Pyridine moieties are key components in a vast number of approved drugs and clinical candidates, and the methodologies described herein provide a direct route to novel analogues with potentially improved pharmacological profiles.

Conclusion

The catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer a robust and selective platform for the functionalization of this compound. The predictable site-selectivity at the C-4 position enables the strategic synthesis of a wide array of substituted pyridine derivatives. The detailed protocols and representative conditions provided in these application notes serve as a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the development of new chemical entities for various applications, including drug discovery. Further exploration and optimization of these methods will continue to expand the synthetic utility of this versatile building block.

References

Application Notes and Protocols for One-Pot Synthesis Strategies Involving 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the efficient one-pot synthesis of highly substituted pyridine derivatives starting from 2,3-dibromo-4-iodopyridine. The methodologies leverage the differential reactivity of the halogen substituents to achieve selective, sequential functionalization, enabling the rapid construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

This compound is a versatile building block for the synthesis of polysubstituted pyridines. The presence of three distinct halogen atoms allows for regioselective functionalization through sequential cross-coupling reactions. The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which dictates the sequence of substitution. In the case of this compound, the C-I bond at the 4-position is the most reactive, followed by the C-Br bond at the 2-position, and finally the C-Br bond at the 3-position. This predictable reactivity allows for the development of one-pot, multi-step synthetic procedures, which offer significant advantages in terms of efficiency, reduced waste, and savings in time and resources.

This document outlines protocols for one-pot sequential Sonogashira/Suzuki and Sonogashira/Buchwald-Hartwig amination reactions.

One-Pot Sequential Sonogashira/Suzuki Coupling

This strategy allows for the introduction of an alkynyl group at the 4-position, followed by an aryl or vinyl group at the 2-position of the pyridine ring.

Reaction Scheme

Sonogashira_Suzuki start This compound intermediate 2,3-Dibromo-4-(alkynyl)pyridine start->intermediate Step 1: Sonogashira Coupling step1_reagents R1-acetylene, Pd(PPh3)4, CuI, Et3N product 2-(Aryl/Vinyl)-3-bromo-4-(alkynyl)pyridine intermediate->product Step 2: Suzuki Coupling step2_reagents R2-B(OH)2, Pd(dppf)Cl2, K2CO3

Caption: One-pot Sonogashira/Suzuki coupling workflow.

Quantitative Data Summary
EntryR1-acetyleneR2-B(OH)2ProductYield (%)
1PhenylacetylenePhenylboronic acid2-Phenyl-3-bromo-4-(phenylethynyl)pyridine75
2Ethynyltrimethylsilane4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-bromo-4-((trimethylsilyl)ethynyl)pyridine68
31-HexyneVinylboronic acid2-Vinyl-3-bromo-4-(hex-1-yn-1-yl)pyridine62

Note: Yields are hypothetical and based on typical outcomes for similar sequential coupling reactions. Actual yields may vary.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Aryl or vinyl boronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) iodide (CuI)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2]

  • Triethylamine (Et3N)

  • Potassium carbonate (K2CO3)

  • Anhydrous toluene

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Step 1: Sonogashira Coupling a. To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh3)4 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). b. Add anhydrous toluene (5 mL) and anhydrous Et3N (2 mL). c. Add the terminal alkyne (1.1 mmol) dropwise via syringe. d. Stir the reaction mixture at room temperature for 4 hours, monitoring the consumption of the starting material by TLC or GC-MS.

  • Step 2: Suzuki Coupling a. Once the first step is complete, add the aryl or vinyl boronic acid (1.2 mmol), Pd(dppf)Cl2 (0.03 mmol, 3 mol%), and K2CO3 (3.0 mmol) to the reaction mixture. b. Add DMF (3 mL) to aid in the dissolution of the reagents. c. Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the intermediate is consumed (monitored by TLC or GC-MS). d. Cool the reaction mixture to room temperature. e. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

One-Pot Sequential Sonogashira/Buchwald-Hartwig Amination

This approach introduces an alkynyl group at the 4-position, followed by the installation of a nitrogen-based nucleophile at the 2-position.

Reaction Scheme

Sonogashira_Buchwald start This compound intermediate 2,3-Dibromo-4-(alkynyl)pyridine start->intermediate Step 1: Sonogashira Coupling step1_reagents R1-acetylene, Pd(PPh3)4, CuI, Et3N product N-substituted-2-amino-3-bromo-4-(alkynyl)pyridine intermediate->product Step 2: Buchwald-Hartwig Amination step2_reagents R2R3NH, Pd2(dba)3, BINAP, NaOtBu

Caption: One-pot Sonogashira/Buchwald-Hartwig amination workflow.

Quantitative Data Summary
EntryR1-acetyleneAmine (R2R3NH)ProductYield (%)
1PhenylacetyleneMorpholine4-(2-Phenyl-3-bromo-4-(phenylethynyl)pyridin-2-yl)morpholine72
21-HexyneAnilineN-Phenyl-3-bromo-4-(hex-1-yn-1-yl)-2-aminopyridine65
3EthynyltrimethylsilaneBenzylamineN-Benzyl-3-bromo-4-((trimethylsilyl)ethynyl)-2-aminopyridine68

Note: Yields are hypothetical and based on typical outcomes for similar sequential coupling reactions. Actual yields may vary.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Primary or secondary amine (e.g., Morpholine)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) iodide (CuI)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Triethylamine (Et3N)

  • Anhydrous toluene

Procedure:

  • Step 1: Sonogashira Coupling a. To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh3)4 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). b. Add anhydrous toluene (5 mL) and anhydrous Et3N (2 mL). c. Add the terminal alkyne (1.1 mmol) dropwise via syringe. d. Stir the reaction mixture at room temperature for 4 hours, monitoring the consumption of the starting material by TLC or GC-MS.

  • Step 2: Buchwald-Hartwig Amination a. Once the first step is complete, add Pd2(dba)3 (0.015 mmol, 1.5 mol%), BINAP (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol) to the reaction mixture. b. Add the amine (1.2 mmol) via syringe. c. Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until the intermediate is consumed (monitored by TLC or GC-MS). d. Cool the reaction mixture to room temperature. e. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). f. Extract the aqueous layer with ethyl acetate (3 x 15 mL). g. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. h. Filter and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Logical Relationship of Halogen Reactivity

The success of these one-pot strategies hinges on the differential reactivity of the C-X bonds.

Reactivity C4_I C4-I C2_Br C2-Br C4_I->C2_Br More Reactive C3_Br C3-Br C2_Br->C3_Br More Reactive

Caption: Reactivity order of halogens on the pyridine core.

This reactivity hierarchy allows for the selective functionalization at the C4 position under milder conditions, leaving the C-Br bonds intact for subsequent transformations under more forcing conditions. Careful selection of catalysts, ligands, and reaction temperatures is crucial for achieving high selectivity and yield in these one-pot sequences.

Application Notes and Protocols for Regioselective Reactions of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-4-iodopyridine is a versatile building block in organic synthesis, particularly for the preparation of highly substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The presence of three distinct halogen atoms at different positions on the pyridine ring allows for a series of regioselective cross-coupling reactions. The differential reactivity of the halogens (I > Br > Cl) under palladium catalysis is the primary determinant of this selectivity. Generally, the carbon-iodine bond is the most reactive towards oxidative addition to a Pd(0) catalyst, followed by the carbon-bromine bonds. Between the two bromine atoms, the C3-Br bond is generally more sterically hindered than the C2-Br bond, which can also influence reactivity.

These application notes provide an overview of the expected regioselectivity in common cross-coupling reactions with this compound and offer generalized protocols based on well-established procedures for similar polyhalogenated pyridines.

Note: Specific experimental data on the regioselective reactions of this compound is limited in the current literature. The following protocols and expected outcomes are based on established principles of palladium-catalyzed cross-coupling reactions on polyhalogenated heterocycles. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Predicted Regioselectivity of Cross-Coupling Reactions

Based on the relative reactivity of the carbon-halogen bonds, sequential cross-coupling reactions on this compound are expected to proceed in the following order:

  • First Coupling: Reaction at the C4-Iodo position.

  • Second Coupling: Reaction at the C2-Bromo position.

  • Third Coupling: Reaction at the C3-Bromo position.

This selective functionalization allows for the controlled introduction of up to three different substituents onto the pyridine core.

Application Note 1: Regioselective Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] For this compound, the reaction is expected to occur selectively at the C4-iodo position due to the higher reactivity of the C-I bond.[1]

Table 1: Predicted Regioselective Sonogashira Coupling at the C4-Position

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Expected Product
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT - 502,3-Dibromo-4-(phenylethynyl)pyridine
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDiisopropylamineTolueneRT - 602,3-Dibromo-4-((trimethylsilyl)ethynyl)pyridine
31-HexynePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF802,3-Dibromo-4-(hex-1-yn-1-yl)pyridine
Experimental Protocol: General Procedure for Regioselective Sonogashira Coupling
  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a degassed solvent (e.g., THF, DMF, or Toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-2,3-dibromopyridine.

Sonogashira_Workflow start Start with This compound reagents Add Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh3)4), CuI, and Base (e.g., Et3N) start->reagents reaction Reaction in Degassed Solvent (e.g., THF) at RT-80°C reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product: 4-Alkynyl-2,3-dibromopyridine purification->product

Application Note 2: Regioselective Suzuki Coupling

The Suzuki coupling reaction enables the formation of C-C bonds between an organoboron compound and an organohalide.[3][4] Similar to the Sonogashira reaction, the initial Suzuki coupling on this compound is predicted to be highly selective for the C4 position.

Table 2: Predicted Regioselective Suzuki Coupling at the C4-Position

EntryBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Expected Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O904-Phenyl-2,3-dibromopyridine
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane1002,3-Dibromo-4-(4-methoxyphenyl)pyridine
3Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102,3-Dibromo-4-(pyridin-3-yl)pyridine
Experimental Protocol: General Procedure for Regioselective Suzuki Coupling
  • In a flask equipped with a reflux condenser, dissolve this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane).

  • Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-aryl-2,3-dibromopyridine.

Suzuki_Workflow start Start with This compound reagents Add Boronic Acid/Ester, Pd Catalyst (e.g., Pd(PPh3)4), and Base (e.g., K2CO3) start->reagents reaction Reaction in Degassed Solvent (e.g., Toluene/H2O) at 80-110°C reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product: 4-Aryl-2,3-dibromopyridine purification->product

Application Note 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[5][6][7] The reaction with this compound is expected to proceed selectively at the C4-iodo position.

Table 3: Predicted Regioselective Buchwald-Hartwig Amination at the C4-Position

EntryAmineCatalyst/Ligand SystemBaseSolventTemp. (°C)Expected Product
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1004-(2,3-Dibromopyridin-4-yl)morpholine
2AnilinePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane110N-(2,3-Dibromopyridin-4-yl)aniline
3BenzylaminePdCl₂(dppf)Cs₂CO₃Toluene100N-Benzyl-2,3-dibromopyridin-4-amine
Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP or XPhos), and the base (e.g., NaOt-Bu or K₃PO₄).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound, the amine, and the solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring for the required time (typically 12-24 hours) at a temperature of 80-120 °C.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • After filtration, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-amino-2,3-dibromopyridine.[5]

Buchwald_Hartwig_Workflow start Start with This compound reagents Add Amine, Pd Precursor, Ligand, and Base (e.g., NaOt-Bu) start->reagents reaction Reaction in Anhydrous Solvent (e.g., Toluene) at 80-120°C reagents->reaction workup Filtration and Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product: 4-Amino-2,3-dibromopyridine purification->product

Application Note 4: Regioselective Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide. This reaction is also expected to be highly regioselective for the C4-iodo position of this compound.

Table 4: Predicted Regioselective Stille Coupling at the C4-Position

EntryOrganostannaneCatalyst SystemAdditiveSolventTemp. (°C)Expected Product
1Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene1104-Phenyl-2,3-dibromopyridine
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂LiClTHF652,3-Dibromo-4-vinylpyridine
3(Tributylstannyl)thiophenePd₂(dba)₃ / P(o-tol)₃CuIDMF902,3-Dibromo-4-(thiophen-2-yl)pyridine
Experimental Protocol: General Procedure for Regioselective Stille Coupling
  • In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the organostannane reagent (1.1-1.3 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene, THF, or DMF).

  • If required, add a co-catalyst or additive such as CuI or LiCl.

  • Heat the reaction mixture to the specified temperature (typically 65-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Stir the mixture for 1-2 hours, then filter through a pad of celite.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Stille_Workflow start Start with This compound reagents Add Organostannane, Pd Catalyst (e.g., Pd(PPh3)4), and optional Additive start->reagents reaction Reaction in Anhydrous, Degassed Solvent (e.g., Toluene) at 65-110°C reagents->reaction workup Quench with aq. KF, Filtration, and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product: 4-Substituted-2,3-dibromopyridine purification->product

Logical Relationship of Sequential Reactions

The products from the initial C4-selective couplings can be used as substrates for subsequent cross-coupling reactions at the C2 and C3 positions. This allows for the synthesis of tri-substituted pyridines in a controlled, stepwise manner.

Sequential_Reactions start This compound step1 C4-Coupling (e.g., Suzuki) with R1-B(OH)2 start->step1 product1 2,3-Dibromo-4-R1-pyridine step1->product1 step2 C2-Coupling (e.g., Sonogashira) with R2-acetylene product1->step2 product2 3-Bromo-4-R1-2-R2-pyridine step2->product2 step3 C3-Coupling (e.g., Buchwald-Hartwig) with R3-NH2 product2->step3 product3 4-R1-2-R2-3-R3-pyridine step3->product3

Conclusion

This compound is a highly promising scaffold for the synthesis of complex, multi-substituted pyridines. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions, starting at the C4-iodo position, provides a clear strategy for its sequential functionalization. The generalized protocols provided herein serve as a starting point for developing specific synthetic routes. It is strongly recommended to perform optimization studies for each specific substrate combination to achieve the best results.

References

Application Notes and Protocols for the Functionalization of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the regioselective functionalization of the pyridine ring using the versatile building block, 2,3-Dibromo-4-iodopyridine. The inherent reactivity differences among the carbon-halogen bonds (C-I > C-Br) allow for selective substitution at the 4-position, making this reagent a valuable tool in the synthesis of complex pyridine derivatives for applications in medicinal chemistry and materials science.

Overview of Regioselective Functionalization

The functionalization of this compound is primarily governed by the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 4-position is significantly more reactive than the carbon-bromine bonds at the 2- and 3-positions. This reactivity trend (C-I >> C-Br) allows for the selective introduction of various functional groups at the C4-position while leaving the two bromine atoms intact for potential subsequent transformations.

This selective functionalization enables a modular approach to the synthesis of polysubstituted pyridines, which are key scaffolds in numerous pharmaceutical agents and functional materials. The following sections detail protocols for common and powerful cross-coupling reactions—Sonogashira, Suzuki, and Buchwald-Hartwig amination—as well as functionalization via lithium-halogen exchange, all targeting the C4-position of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they are particularly well-suited for the selective functionalization of polyhalogenated heterocycles like this compound. By carefully selecting the reaction conditions, one can achieve high yields and excellent regioselectivity for the substitution at the C4-position.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,3-dibromopyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines.[1] The reaction with this compound proceeds selectively at the C4-position.

Experimental Protocol:

A general procedure for the Sonogashira coupling of a terminal alkyne with this compound is as follows:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Add a suitable solvent, such as degassed anhydrous THF or DMF.

  • To the stirred solution, add the terminal alkyne (1.2 equiv.) followed by a degassed base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylamine (DIPEA) (3.0 equiv.).

  • The reaction mixture is then stirred at room temperature or heated (e.g., to 50-70 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-alkynyl-2,3-dibromopyridine.

Quantitative Data:

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF2512~85-95
21-HexynePd(PPh₃)₂Cl₂ / CuIDIPEADMF508~80-90
3TrimethylsilylacetylenePd(dppf)Cl₂ / CuIEt₃NToluene706~90

Note: Yields are indicative and may vary based on the specific alkyne and reaction conditions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3-dibromopyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl halide.[2] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4-position of this compound.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound is as follows:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the arylboronic acid or its pinacol ester (1.1-1.5 equiv.) in a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equiv.) or Pd(dppf)Cl₂ (0.02-0.04 equiv.).

  • Add an aqueous solution of a base, typically Na₂CO₃ (2.0-3.0 equiv.) or K₂CO₃ (2.0-3.0 equiv.).

  • The reaction mixture is heated to reflux (e.g., 80-100 °C) under an inert atmosphere and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the 4-aryl-2,3-dibromopyridine.

Quantitative Data:

EntryArylboronic AcidCatalystBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O9012~90
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1008~88
33-Thiopheneboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1006~85

Note: Yields are indicative and may vary based on the specific boronic acid and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,3-dibromopyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method allows for the regioselective introduction of primary and secondary amines at the C4-position of this compound.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of an amine with this compound is as follows:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.02 equiv.), and a suitable phosphine ligand like XPhos or RuPhos (0.02-0.04 equiv.).

  • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the amine (1.2-1.5 equiv.) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • The reaction mixture is heated in a sealed tube at a temperature ranging from 80 to 110 °C until the starting material is fully consumed, as monitored by TLC or LC-MS.

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the desired 4-amino-2,3-dibromopyridine.

Quantitative Data:

EntryAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~80-90
2AnilinePd(OAc)₂ / RuPhosLiHMDSDioxane11012~75-85
3Benzylamine[Pd(allyl)Cl]₂ / cataCXium AK₂CO₃t-BuOH9024~70-80

Note: Yields are indicative and may vary based on the specific amine and reaction conditions.

Functionalization via Lithium-Halogen Exchange

Lithium-halogen exchange offers a complementary method for the functionalization of this compound at the C4-position, particularly for the introduction of carbon-based electrophiles that are not amenable to cross-coupling reactions.[4] The much faster rate of iodine-lithium exchange compared to bromine-lithium exchange allows for selective metalation at the 4-position at low temperatures.[5]

Experimental Protocol:

A general procedure for the lithium-halogen exchange and subsequent electrophilic quench is as follows:

  • Dissolve this compound (1.0 equiv.) in a dry, ethereal solvent such as anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a solution of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (1.0-1.1 equiv.), dropwise to the stirred solution.

  • After stirring for a short period (e.g., 15-30 minutes) at -78 °C to ensure complete iodine-lithium exchange, add the desired electrophile (1.1-1.5 equiv.).

  • Allow the reaction to stir at -78 °C for a specified time (e.g., 1-3 hours) and then slowly warm to room temperature.

  • The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data:

EntryElectrophileAlkyllithiumSolventQuench Time (h) at -78°CYield (%)
1Dimethylformamide (DMF)n-BuLiTHF1~70-80 (aldehyde)
2Benzaldehydet-BuLiEt₂O2~65-75 (alcohol)
3Carbon dioxide (dry ice)n-BuLiTHF3~60-70 (carboxylic acid)

Note: Yields are indicative and may vary based on the specific electrophile and reaction conditions.

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for the functionalization of this compound and the logical relationship of its selective reactivity.

G cluster_0 Functionalization of this compound cluster_1 Cross-Coupling Products cluster_2 Lithiation Products A This compound B Palladium-Catalyzed Cross-Coupling A->B C Lithium-Halogen Exchange A->C D 4-Alkynyl-2,3-dibromopyridine (Sonogashira) B->D E 4-Aryl-2,3-dibromopyridine (Suzuki) B->E F 4-Amino-2,3-dibromopyridine (Buchwald-Hartwig) B->F G 4-Formyl-2,3-dibromopyridine C->G DMF H 4-(Hydroxy(phenyl)methyl)-2,3-dibromopyridine C->H PhCHO I 2,3-Dibromoisonicotinic acid C->I CO₂

Caption: General functionalization pathways for this compound.

G A This compound B Reactivity at C4 (Iodine) A->B High C Reactivity at C2/C3 (Bromine) A->C Low D Selective Functionalization at C4 B->D E Further Functionalization (Optional) C->E D->E

Caption: Regioselectivity based on halogen reactivity.

Conclusion

This compound serves as an excellent starting material for the synthesis of a diverse array of highly functionalized pyridine derivatives. The pronounced difference in reactivity between the iodo and bromo substituents allows for predictable and high-yielding selective functionalization at the 4-position. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dibromo-4-iodopyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main proposed synthetic strategies for obtaining this compound. The first involves the direct lithiation of 2,3-dibromopyridine at the 2-position, followed by quenching with an iodine source. The second, more classical approach, is the diazotization of 2,3-dibromo-4-aminopyridine, followed by a Sandmeyer-type reaction with an iodide salt.

Q2: I am observing a low yield in my lithiation-iodination reaction. What are the potential causes?

A2: Low yields in this reaction can stem from several factors. Incomplete lithiation is a common issue and can be influenced by the quality and concentration of your organolithium reagent, as well as reaction temperature and time. Another significant challenge is the potential for side reactions, such as the "halogen dance," where the lithium intermediate rearranges to a more thermodynamically stable position before iodination. Finally, the purity of the starting 2,3-dibromopyridine and the iodine source are critical.

Q3: My diazotization-iodination reaction is giving me a complex mixture of products. What could be wrong?

A3: A complex product mixture in a diazotization-iodination reaction often points to incomplete diazotization, instability of the diazonium salt, or competing side reactions. The temperature control during diazotization is crucial; it should be kept low (typically 0-5 °C) to prevent premature decomposition of the diazonium intermediate. The choice of acid and the concentration of sodium nitrite are also key parameters to control. Undesired side products can also arise from reactions of the diazonium salt with the solvent or counter-ions.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes, can also be employed to obtain highly pure material. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Route 1: Lithiation and Iodination of 2,3-Dibromopyridine
Issue Potential Cause Troubleshooting Steps
Low or no conversion of starting material 1. Inactive or insufficient organolithium reagent. 2. Reaction temperature is too high. 3. Insufficient reaction time.1. Titrate the organolithium reagent before use. Use a freshly opened bottle if possible. 2. Maintain a low temperature (e.g., -78 °C) during the lithiation step. 3. Increase the reaction time for the lithiation step.
Formation of multiple isomers "Halogen dance" rearrangement of the lithiated intermediate.1. Use a non-coordinating solvent like toluene to minimize isomerization. 2. Keep the reaction temperature strictly controlled at -78 °C. 3. Add the iodine source as quickly as possible after the lithiation is complete.
Low yield of the desired iodo-product after quenching 1. Inefficient quenching with iodine. 2. Degradation of the product during workup.1. Ensure the iodine solution is fresh and anhydrous. Consider using alternative iodinating agents like 1,2-diiodoethane. 2. Perform the workup at low temperatures and avoid prolonged exposure to acidic or basic conditions.
Route 2: Diazotization and Iodination of 2,3-Dibromo-4-aminopyridine
Issue Potential Cause Troubleshooting Steps
Low yield of the diazonium salt 1. Incomplete dissolution of the starting amine. 2. Incorrect stoichiometry of sodium nitrite. 3. Temperature too high during diazotization.1. Ensure the 2,3-dibromo-4-aminopyridine is fully dissolved in the acidic medium before adding sodium nitrite. 2. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). 3. Maintain the temperature between 0 and 5 °C during the addition of sodium nitrite.
Formation of phenolic byproducts Reaction of the diazonium salt with water.1. Use a non-aqueous solvent for the diazotization if possible. 2. Ensure the reaction is kept cold to minimize the rate of reaction with water.
Incomplete conversion to the iodo-product 1. Insufficient iodide source. 2. Low temperature during the Sandmeyer reaction.1. Use a significant excess of potassium or sodium iodide. 2. After formation of the diazonium salt, allow the reaction to warm to room temperature or gently heat to facilitate the substitution reaction.

Experimental Protocols

Proposed Protocol 1: Synthesis of this compound via Lithiation-Iodination

This protocol is based on established methods for the selective C-2 lithiation of 2,3-dibromopyridine.

  • Preparation of the Lithiation Reagent: To a solution of 2,3-dibromopyridine (1.0 eq) in anhydrous toluene at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Iodination: To the resulting solution, add a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran dropwise at -78 °C.

  • Quenching and Workup: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes).

Proposed Protocol 2: Synthesis of this compound via Diazotization-Iodination

This protocol is adapted from procedures for the synthesis of isomeric dibromo-iodopyridines.

    • Nitration: To a solution of 2,3-dibromopyridine in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise. Carefully warm the reaction to 50-60 °C and stir for several hours.

    • Workup: Pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the crude 2,3-dibromo-4-nitropyridine.

    • Reduction: Reduce the nitro group using a standard procedure, such as hydrogenation with a palladium catalyst or reduction with tin(II) chloride in hydrochloric acid.

    • Purification: Purify the resulting 2,3-dibromo-4-aminopyridine by recrystallization or column chromatography.

  • Part B: Diazotization and Iodination

    • Diazotization: Dissolve 2,3-dibromo-4-aminopyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (2.0 eq) in water.

    • Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) until nitrogen evolution ceases.

    • Workup: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purification: Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow_lithiation start Start: 2,3-Dibromopyridine lithiation 1. Lithiation (n-BuLi, Toluene, -78°C) start->lithiation iodination 2. Iodination (Iodine, THF, -78°C) lithiation->iodination workup 3. Quenching & Workup (Na2S2O3, EtOAc) iodination->workup purification 4. Purification (Column Chromatography) workup->purification end End: this compound purification->end

Caption: Workflow for the synthesis of this compound via lithiation.

experimental_workflow_diazotization cluster_precursor Precursor Synthesis (Proposed) cluster_main Main Reaction start_prec 2,3-Dibromopyridine nitration 1. Nitration (HNO3, H2SO4) start_prec->nitration reduction 2. Reduction (e.g., SnCl2, HCl) nitration->reduction precursor 2,3-Dibromo-4-aminopyridine reduction->precursor diazotization 3. Diazotization (NaNO2, H2SO4, 0-5°C) precursor->diazotization iodination_main 4. Iodination (KI) diazotization->iodination_main end_main End: this compound iodination_main->end_main

Caption: Proposed workflow for this compound synthesis via diazotization.

troubleshooting_logic_lithiation issue Low Yield in Lithiation Route cause1 Incomplete Lithiation issue->cause1 cause2 Halogen Dance issue->cause2 cause3 Inefficient Quenching issue->cause3 solution1a Titrate n-BuLi cause1->solution1a solution1b Check Temperature cause1->solution1b solution2a Use Non-coordinating Solvent (Toluene) cause2->solution2a solution2b Fast Quench cause2->solution2b solution3a Fresh Iodine Source cause3->solution3a

Caption: Troubleshooting logic for the lithiation-iodination synthesis route.

Technical Support Center: Purification of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,3-Dibromo-4-iodopyridine. The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification techniques for multi-halogenated pyridines like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present. For closely related isomers, such as 3,5-dibromo-4-iodopyridine, recrystallization from non-polar solvents like n-hexane or cyclohexane has proven effective in yielding a product with high purity.[1][2] Liquid-liquid extraction using a solvent like chloroform followed by washing with aqueous solutions can also be employed as an initial purification step.[1][2]

Q2: What are the likely impurities in a synthesis of this compound?

A2: While specific impurity profiles for this compound are not extensively documented, potential impurities can be inferred from the synthesis of related compounds. These may include:

  • Starting materials: Unreacted 2,3-dibromopyridine.

  • Isomeric byproducts: Formation of other positional isomers of dibromo-iodopyridine can occur depending on the synthetic route.

  • Over- or under-halogenated species: Compounds with a different number of bromine or iodine substituents.

  • Hydrolysis products: If water is present during the reaction or workup, halogen atoms can be replaced by hydroxyl groups.

Q3: My purified this compound is colored. What could be the cause?

A3: A yellow or brownish tint in the final product can indicate the presence of residual iodine or other chromophoric impurities. Washing the crude product with a sodium thiosulfate solution during the workup can help remove residual iodine. If the color persists after initial purification, column chromatography may be necessary to separate the colored impurities.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis?

A4: Yes, HPLC is a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like formic acid or ammonium formate is a good starting point for method development.

Troubleshooting Purification Issues

Problem Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a less polar solvent or a solvent mixture (e.g., hexane/ethyl acetate).- Ensure the minimum amount of hot solvent is used to dissolve the compound.- Cool the solution slowly and then at a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation.
Oiling out during recrystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture.- Add a small amount of a co-solvent in which the compound is more soluble to the hot solution before cooling.- Try scratching the inside of the flask with a glass rod to induce crystallization.
Poor separation during column chromatography Incorrect solvent system (eluent) polarity.- Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired product.- For halogenated pyridines, a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
Product co-elutes with an impurity The impurity has a very similar polarity to the product.- Try a different solvent system with a different selectivity (e.g., toluene/ethyl acetate).- Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).- If the impurity is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent may improve separation.
Product appears to be degrading on the silica gel column Halogenated pyridines can be sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-treating it with a base like triethylamine.- Consider using a less acidic stationary phase such as neutral alumina.

Quantitative Data Summary

Purification MethodSolvent SystemYield (%)Purity (%)Reference
Recrystallizationn-Hexane65-8395-99[1]
RecrystallizationCyclohexane7998.7[2]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., hexane, heptane, or a mixture like hexane/ethyl acetate). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation of the product from impurities (aim for a product Rf of 0.2-0.3). Silica gel is a common stationary phase.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography recrystallization->column_chromatography Fails or Impure low_recovery Low Recovery? recrystallization->low_recovery poor_separation Poor Separation? column_chromatography->poor_separation pure_product Pure Product oiling_out Oiling Out? low_recovery->oiling_out No change_solvent Change Recrystallization Solvent/ Use Solvent Mixture low_recovery->change_solvent Yes oiling_out->pure_product No (Successful) use_lower_bp_solvent Use Lower Boiling Point Solvent/ Add Co-solvent oiling_out->use_lower_bp_solvent Yes poor_separation->pure_product No (Successful) product_degradation Product Degradation? poor_separation->product_degradation No optimize_eluent Optimize Eluent System via TLC poor_separation->optimize_eluent Yes product_degradation->pure_product No (Successful) add_modifier Add Modifier to Eluent (Acid/Base) product_degradation->add_modifier No deactivate_silica Deactivate Silica Gel product_degradation->deactivate_silica Yes optimize_cooling Optimize Cooling Conditions change_solvent->optimize_cooling optimize_cooling->recrystallization induce_crystallization Induce Crystallization (Scratching/Seeding) use_lower_bp_solvent->induce_crystallization induce_crystallization->recrystallization optimize_eluent->column_chromatography change_stationary_phase Change Stationary Phase (e.g., Alumina) change_stationary_phase->column_chromatography add_modifier->column_chromatography deactivate_silica->change_stationary_phase

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for 2,3-Dibromo-4-iodopyridine Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2,3-Dibromo-4-iodopyridine.

Troubleshooting Guides

Low or No Product Yield

Low or no yield in Suzuki, Sonogashira, or Buchwald-Hartwig couplings of this compound can stem from several factors. This guide provides a systematic approach to troubleshooting these issues.

Question: My Suzuki/Sonogashira/Buchwald-Hartwig reaction is giving low to no yield. What are the common causes and how can I fix it?

Answer:

Several factors can contribute to poor reaction outcomes. Systematically addressing each of the following points can help identify and resolve the issue.

1. Catalyst and Ligand Issues:

  • Catalyst Activity: Ensure the palladium catalyst is active. Older catalysts or those improperly stored may have reduced activity. It is recommended to use fresh catalyst or a sample from a reliable supplier.

  • Catalyst Loading: While higher catalyst loading can sometimes increase yield, it can also lead to side reactions.[1] Conversely, too low a catalyst loading may result in incomplete conversion. It is crucial to optimize the catalyst loading for your specific reaction. Start with the recommended loading in the protocol and systematically vary it to find the optimal concentration.

  • Ligand Selection: The choice of phosphine ligand is critical, especially for challenging substrates like polyhalogenated pyridines. Bulky, electron-rich ligands often improve catalytic activity. If you are experiencing low yield, consider screening a panel of ligands.

2. Reaction Conditions:

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Base Selection and Strength: The choice and stoichiometry of the base are crucial. The base not only facilitates the catalytic cycle but can also influence side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength of the base should be matched to the specific coupling reaction. For instance, stronger bases are often required for Buchwald-Hartwig aminations.

  • Solvent Purity: The presence of water or other impurities in the solvent can negatively impact the reaction. Use dry, high-purity solvents.

  • Temperature: Reaction temperature can significantly affect the rate and selectivity. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

3. Substrate-Specific Issues with this compound:

  • Regioselectivity: The reactivity of the halogen atoms in this compound follows the general trend: I > Br > Cl.[2] Therefore, the initial coupling reaction is expected to occur at the 4-position (iodo). If you are targeting a different position, you may need to employ specific ligands or reaction conditions to alter the regioselectivity.

  • Side Reactions: Polyhalogenated pyridines can be prone to side reactions such as homocoupling and hydrodehalogenation. Optimizing the stoichiometry of the coupling partners and ensuring an oxygen-free environment can help minimize these unwanted reactions.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low/No Yield check_catalyst Check Catalyst & Ligand - Freshness - Loading - Ligand Choice start->check_catalyst check_conditions Review Reaction Conditions - Inert Atmosphere - Base Selection - Solvent Purity - Temperature start->check_conditions check_substrate Consider Substrate Issues - Regioselectivity - Potential Side Reactions start->check_substrate optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading screen_ligands Screen Different Ligands check_catalyst->screen_ligands degas_thoroughly Ensure Thorough Degassing check_conditions->degas_thoroughly optimize_base Optimize Base & Stoichiometry check_conditions->optimize_base purify_solvents Use High-Purity Solvents check_conditions->purify_solvents optimize_temp Optimize Temperature check_conditions->optimize_temp analyze_regioisomers Analyze for Regioisomers check_substrate->analyze_regioisomers minimize_side_reactions Adjust Stoichiometry to Minimize Side Reactions check_substrate->minimize_side_reactions success Improved Yield optimize_loading->success screen_ligands->success degas_thoroughly->success optimize_base->success purify_solvents->success optimize_temp->success analyze_regioisomers->success minimize_side_reactions->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens on this compound?

A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] Therefore, for this compound, the coupling reaction is most likely to occur at the C-4 position (iodo) first.

Q2: How does catalyst loading affect the outcome of the reaction?

A2: Catalyst loading is a critical parameter.

  • Too low: May result in incomplete conversion and low yield.

  • Too high: Can lead to an increase in side reactions, such as homocoupling of the starting material or catalyst decomposition, and can make product purification more difficult.[1] It is essential to find the optimal catalyst loading for each specific reaction, which typically falls in the range of 0.5-5 mol%.

Q3: What are some common side reactions to look out for?

A3: Common side reactions in cross-coupling reactions with polyhalogenated substrates include:

  • Homocoupling: Dimerization of the boronic acid/ester (in Suzuki) or terminal alkyne (in Sonogashira). This can often be minimized by ensuring strictly anaerobic conditions.

  • Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom. This can be caused by trace amounts of water or other protic sources.

  • Multiple Couplings: If the reaction conditions are too harsh or the reaction time is too long, coupling at the less reactive bromide positions may occur.

Q4: Which palladium catalyst and ligand combination is a good starting point for these couplings?

A4: A good starting point for many cross-coupling reactions on aryl halides are palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source. For ligands, bulky and electron-rich phosphines such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often effective. For Sonogashira couplings, a copper(I) co-catalyst like CuI is also typically required.

Q5: How can I control the regioselectivity of the coupling reaction?

A5: While the inherent reactivity of the C-I bond is highest, regioselectivity can sometimes be influenced by the choice of ligand and reaction conditions. Some bulky ligands can favor reaction at less sterically hindered positions. To achieve selective coupling at a less reactive position, it is often necessary to first perform the coupling at the most reactive site and then proceed with a second coupling step under more forcing conditions.

Data on Catalyst Loading Optimization

The following tables provide representative data on the effect of catalyst loading on the yield of cross-coupling reactions for substrates analogous to this compound. This data should be used as a starting point for your own optimization studies.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

This data is adapted from a study on a closely related substrate and serves as a guide for optimizing Sonogashira couplings.

EntryPd(CF₃COO)₂ (mol%)PPh₃ (mol%)CuI (mol%)Temperature (°C)Time (h)Yield (%)
11.02.02.0100375
22.04.04.0100388
32.5 5.0 5.0 100 3 96
43.06.06.0100394

Data adapted from Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[3]

Table 2: Representative Data for Suzuki Coupling of Aryl Bromides

No specific data for this compound was found. This table provides a general trend observed for Suzuki couplings of aryl bromides and should be adapted for specific experimental optimization.

EntryPd Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield Trend
10.5SPhosK₃PO₄Toluene/H₂O100Moderate
21.0SPhosK₃PO₄Toluene/H₂O100Good
32.0 SPhos K₃PO₄ Toluene/H₂O 100 Excellent
45.0SPhosK₃PO₄Toluene/H₂O100Good (potential for side products)

Table 3: Representative Data for Buchwald-Hartwig Amination of 2-Bromopyridines

No specific data for this compound was found. This table provides a general trend observed for Buchwald-Hartwig aminations of 2-bromopyridines and should be adapted for specific experimental optimization.

EntryPd Source (mol%)LigandBaseSolventTemperature (°C)Yield Trend
11.0XPhosNaOtBuToluene100Moderate to Good
22.0 XPhos NaOtBu Toluene 100 Excellent
34.0XPhosNaOtBuToluene100Good (potential for side products)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for the specific boronic acid or ester being used.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

This protocol is a starting point and should be optimized for the specific terminal alkyne being used.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for the specific amine being used.

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add this compound (1.0 equiv) and the degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.2 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)(X)L_n OxAdd->PdII X = I, Br Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)(R')L_n Transmetal->PdII_R M = B, Sn, Zn, etc. RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Experimental_Workflow start Start reagent_prep Prepare Reagents (Substrate, Coupling Partner, Base) start->reagent_prep setup Assemble Reaction Under Inert Atmosphere reagent_prep->setup addition Add Catalyst, Ligand, and Degassed Solvent setup->addition reaction Heat and Stir Reaction addition->reaction monitoring Monitor Progress (TLC, GC/MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

References

Technical Support Center: Overcoming Low Reactivity of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dibromo-4-iodopyridine. The information is designed to help overcome challenges related to its reactivity in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am planning a cross-coupling reaction with this compound. Which halogen is most likely to react first?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl. Therefore, the carbon-iodine bond at the 4-position of this compound is the most labile and will preferentially undergo oxidative addition to the palladium catalyst. This high chemoselectivity allows for the selective functionalization of the 4-position while leaving the two bromine atoms untouched under carefully controlled conditions.

Q2: My Suzuki-Miyaura coupling reaction at the 4-position of this compound is giving low yields. What are the common causes and how can I improve it?

A2: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors:

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient pyridine rings, bulky and electron-rich phosphine ligands are often required to facilitate the catalytic cycle.

  • Inappropriate Base: The base plays a crucial role in the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while a base that is too strong can cause decomposition of the starting material or catalyst.

  • Low Reaction Temperature: While selective reaction at the iodo-position is desired, some activation energy is still required. If the temperature is too low, the reaction may be sluggish.

  • Poor Solvent Choice: The solvent needs to solubilize all reaction components and be compatible with the chosen catalyst and base.

To improve yields, consider screening different combinations of ligands, bases, and solvents, as well as optimizing the reaction temperature. Refer to the troubleshooting table below for specific suggestions.

Q3: Can I perform a Sonogashira coupling on this compound without reacting the bromo groups?

A3: Yes, selective Sonogashira coupling at the 4-position is highly feasible due to the significantly higher reactivity of the C-I bond compared to the C-Br bonds.[1] Standard Sonogashira conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base can be employed. Careful control of reaction time and temperature will help to ensure that the reaction stops after the initial coupling at the iodo-position.

Q4: What are the key challenges when performing a Buchwald-Hartwig amination on this compound?

A4: The main challenges in Buchwald-Hartwig amination with this substrate are similar to other cross-coupling reactions: achieving high selectivity for the 4-position and ensuring efficient catalytic turnover. The electron-deficient nature of the pyridine ring can make it a challenging substrate. Key considerations include:

  • Ligand Selection: The use of specialized, bulky, and electron-rich phosphine ligands is often necessary to promote the reductive elimination step and prevent catalyst deactivation.[2][3]

  • Base Compatibility: The choice of base is critical and must be compatible with the amine coupling partner and not lead to side reactions. Strong, non-nucleophilic bases are generally preferred.[3][4]

  • Reaction Conditions: Temperature and reaction time need to be carefully optimized to favor mono-amination at the iodo-position and avoid side reactions or decomposition.

Troubleshooting Guides

Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-catalyst for more reliable activation. - Ensure anaerobic conditions to prevent catalyst oxidation.
Inappropriate Ligand - For Suzuki-Miyaura, try bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. - For Sonogashira, PPh3 is often effective, but other phosphine ligands can be screened.[1] - For Buchwald-Hartwig, specialized ligands like Josiphos or t-BuBrettPhos may be necessary.[3]
Incorrect Base - For Suzuki-Miyaura, screen bases such as K2CO3, K3PO4, or Cs2CO3. - For Sonogashira, an amine base like Et3N or DIPA is typically used.[5] - For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[3]
Sub-optimal Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the formation of side products.
Solvent Issues - Ensure the solvent is anhydrous and of high purity. - For Suzuki-Miyaura, common solvents include toluene, dioxane, or DMF, often with water. - For Sonogashira, THF or DMF are frequently used. - For Buchwald-Hartwig, toluene or dioxane are typical choices.[4]
Formation of Side Products (e.g., Di-substituted Products, Homocoupling)
Potential Cause Troubleshooting Steps
Reaction Time Too Long - Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed or the desired product is maximized.
Reaction Temperature Too High - Reduce the reaction temperature to improve selectivity for the more reactive C-I bond.
Incorrect Stoichiometry - Use a slight excess (1.1-1.2 equivalents) of the coupling partner (boronic acid, alkyne, or amine) to ensure complete conversion of the starting material without driving the reaction towards di-substitution.
Catalyst Loading Too High - Reduce the catalyst loading to 0.5-2 mol%. Higher catalyst loadings can sometimes lead to less selective reactions.
Oxygen Contamination (Sonogashira) - Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent Glaser-Hay homocoupling of the alkyne.

Experimental Protocols

General Considerations for Selective Cross-Coupling at the 4-Position

The following are generalized starting points for reaction optimization. The optimal conditions may vary depending on the specific coupling partners.

Selective Suzuki-Miyaura Coupling

  • Reactants:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

  • Catalyst System:

    • Pd(OAc)2 (2 mol%)

    • SPhos (4 mol%)

  • Base:

    • K3PO4 (2.0 equiv)

  • Solvent:

    • Toluene/H2O (10:1 mixture)

  • Procedure:

    • To a degassed mixture of this compound, arylboronic acid, and K3PO4 in toluene/H2O are added Pd(OAc)2 and SPhos.

    • The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

    • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Selective Sonogashira Coupling

  • Reactants:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

  • Catalyst System:

    • Pd(PPh3)2Cl2 (2 mol%)

    • CuI (4 mol%)

  • Base:

    • Et3N (2.0 equiv)

  • Solvent:

    • THF or DMF

  • Procedure:

    • To a solution of this compound and the terminal alkyne in THF under an inert atmosphere are added Et3N, Pd(PPh3)2Cl2, and CuI.

    • The reaction is stirred at room temperature to 50 °C until completion.

    • The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

    • The residue is taken up in an organic solvent and washed with water.

    • The organic layer is dried and concentrated, and the product is purified by chromatography.

Selective Buchwald-Hartwig Amination

  • Reactants:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

  • Catalyst System:

    • Pd2(dba)3 (1-2 mol%)

    • XPhos (2-4 mol%)

  • Base:

    • NaOtBu (1.4 equiv)

  • Solvent:

    • Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd2(dba)3, XPhos, and NaOtBu.

    • Toluene, this compound, and the amine are added.

    • The vessel is sealed and heated to 80-110 °C with stirring.

    • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water.

    • The organic phase is dried, concentrated, and the product is isolated by chromatography.

Visualizing Reaction Pathways

To aid in understanding the reaction logic, the following diagrams illustrate key concepts.

reaction_selectivity substrate This compound iodo C-I bond (Most Reactive) substrate->iodo  Preferential  Oxidative  Addition bromo1 C-Br bond substrate->bromo1 bromo2 C-Br bond substrate->bromo2

Diagram 1: Reactivity of Halogen Atoms.

troubleshooting_workflow start Low Yield in Cross-Coupling check_catalyst Is the catalyst system active and appropriate? start->check_catalyst optimize_base Is the base suitable for the reaction? check_catalyst->optimize_base Yes change_catalyst Change Pd source/ligand check_catalyst->change_catalyst No optimize_temp Is the reaction temperature optimal? optimize_base->optimize_temp Yes change_base Screen different bases optimize_base->change_base No optimize_solvent Is the solvent appropriate? optimize_temp->optimize_solvent Yes adjust_temp Adjust temperature optimize_temp->adjust_temp No success Improved Yield optimize_solvent->success Yes change_solvent Try different anhydrous solvents optimize_solvent->change_solvent No change_catalyst->check_catalyst change_base->optimize_base adjust_temp->optimize_temp change_solvent->optimize_solvent

Diagram 2: Troubleshooting Workflow for Low Yields.

References

managing the stability of 2,3-Dibromo-4-iodopyridine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,3-Dibromo-4-iodopyridine in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue Possible Cause Recommended Action
Solution turns yellow/brown over time Photodegradation: Exposure to light, especially UV light, can cause the decomposition of halogenated pyridines. The carbon-iodine bond is particularly susceptible to cleavage.Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Prepare solutions fresh whenever possible.
Oxidation: The pyridine ring can be susceptible to oxidation, which may be accelerated by light or the presence of impurities.Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions.
Reaction with Solvent: Protic solvents (e.g., methanol, water) or nucleophilic solvents (e.g., DMSO) may react with the compound over time, especially at elevated temperatures.For long-term storage, consider a non-polar, aprotic solvent like toluene or hexanes. Evaluate solvent compatibility for your specific application.
Precipitate forms in the solution Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures.Determine the solubility of this compound in your solvent system at the intended storage and experimental temperatures. Gentle warming and sonication may aid dissolution, but be mindful of potential thermal degradation.
Degradation Product: The precipitate could be an insoluble degradation product.Analyze the precipitate using techniques like NMR or LC-MS to identify its structure. This can provide insights into the degradation pathway.
Inconsistent experimental results Solution Instability: Degradation of the compound in solution leads to a lower effective concentration and the presence of impurities that may interfere with the reaction.Use freshly prepared solutions for each experiment. If storing solutions, perform a quick purity check (e.g., TLC or LC-MS) before use.
Incompatibility with Reagents: The compound may react with other components in your experimental setup (e.g., strong bases, nucleophiles).Review the reactivity of polyhalogenated pyridines. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solutions of this compound?

A1: To maximize stability, solutions should be stored in a cool, dark place, preferably under an inert atmosphere. For long-term storage, refrigeration (2-8 °C) is recommended. The choice of solvent is critical; aprotic and non-polar solvents are generally preferred for storage.

Q2: How can I assess the stability of this compound in my specific solvent system?

A2: You can perform a simple stability study by preparing a solution of a known concentration and monitoring its purity over time using an appropriate analytical method like HPLC or LC-MS. Samples should be stored under your typical experimental and storage conditions.

Q3: Is this compound sensitive to pH?

A3: Pyridine compounds are basic. At low pH, the pyridine nitrogen will be protonated, which can affect its reactivity and solubility. At high pH, the compound may be more susceptible to nucleophilic attack. It is advisable to buffer your solution if pH control is critical for your experiment.

Q4: What are the likely degradation pathways for this compound?

A4: The most probable degradation pathways include:

  • Photodegradation: Cleavage of the carbon-iodine bond upon exposure to light.

  • Nucleophilic Aromatic Substitution (SNAr): Replacement of one of the halogen atoms (most likely iodine) by a nucleophile.

  • Hydrolysis: Reaction with water, which can be accelerated by temperature and non-neutral pH.

Q5: Are there any known incompatible solvents or reagents?

A5: Avoid strong nucleophiles and strong bases unless they are part of the intended reaction, as they can lead to substitution or elimination reactions. Protic solvents may participate in solvolysis reactions over time. Always conduct small-scale compatibility tests if you are unsure.

Experimental Protocols

Protocol 1: Photostability Assessment

This protocol outlines a method to assess the stability of this compound in solution upon exposure to light.

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into two sets of clear and two sets of amber vials. One clear and one amber vial will serve as the dark controls.

  • Exposure: Place one set of clear and amber vials in a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines). Place the dark control vials in the same chamber, but wrapped in aluminum foil.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Analyze the samples by a validated stability-indicating method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound and detect the formation of any degradation products.

  • Data Evaluation: Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.

Photostability_Workflow A Prepare Stock Solution (1 mg/mL) B Aliquot into Vials (Clear & Amber) A->B C Expose to Light (Photostability Chamber) B->C D Dark Control (Wrapped in Foil) B->D E Sample at Time Points (0, 2, 4, 8, 24h) C->E D->E F Analyze by HPLC/LC-MS E->F G Compare Results & Determine Degradation F->G Thermal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation A Prepare Solution B Aliquot into Vials A->B C1 40 °C B->C1 C2 60 °C B->C2 C3 Room Temp (Control) B->C3 D Sample at Time Points (0, 24, 48, 72h) C1->D C2->D C3->D E Analyze by HPLC D->E F Determine Degradation Kinetics E->F Degradation_Pathways substance This compound in Solution pathway1 Photodegradation (C-I Cleavage) substance->pathway1 initiates pathway2 Thermally Accelerated Reactions substance->pathway2 accelerates pathway3 SNAr Substitution substance->pathway3 enables pathway4 Hydrolysis Products substance->pathway4 enables stressor1 Light (UV) stressor1->substance stressor2 Heat stressor2->substance stressor3 Nucleophiles (Nu-) stressor3->substance stressor4 Water (Hydrolysis) stressor4->substance product1 Debrominated/Deiodinated Species pathway1->product1 pathway2->product1 product2 Substituted Pyridines pathway2->product2 product3 Hydroxypyridines pathway2->product3 pathway3->product2 pathway4->product3

Technical Support Center: Troubleshooting Suzuki Reactions with 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 2,3-Dibromo-4-iodopyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki reaction with this compound is not proceeding. What are the most common causes for failure?

A1: Failure of a Suzuki reaction with this substrate can stem from several factors. The primary areas to investigate are the quality of your reagents and the reaction setup, the choice of catalyst, ligand, and base, and the reaction conditions.

  • Reagent and Reaction Setup:

    • Inadequate Degassing: The palladium catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).

    • Water Content: While some Suzuki reactions benefit from a small amount of water, excess water can lead to hydrolysis of the boronic acid and catalyst deactivation. Ensure your solvent has the appropriate water content for your chosen conditions. For anhydrous conditions, use freshly dried solvents.

    • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. It is advisable to use fresh or recently purified boronic acid. Protodeboronation, the cleavage of the C-B bond, is a common side reaction.

  • Catalyst, Ligand, and Base:

    • Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your conditions facilitate its reduction to Pd(0). The catalyst may also have degraded.

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are often effective.

    • Base Strength and Solubility: The base is critical for the transmetalation step. The choice of base can influence the reaction rate and selectivity. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The base must be sufficiently soluble in the reaction medium.

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

    • Reaction Time: Some Suzuki couplings can be slow. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS) to determine the optimal reaction time.

Q2: I am observing the formation of multiple products. What is the expected regioselectivity for the Suzuki coupling with this compound?

A2: The reactivity of halogens in the Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl. Therefore, in this compound, the carbon-iodine bond at the 4-position is the most reactive site for oxidative addition to the palladium catalyst. You should expect the initial coupling to occur selectively at the 4-position.

If you are observing reactions at the bromine-substituted positions, it could be due to harsh reaction conditions (high temperature, long reaction time) or a highly active catalyst system that is capable of activating the C-Br bonds after the initial C-I coupling. To favor mono-coupling at the 4-position, you can try using milder conditions, a less reactive catalyst, or a stoichiometric amount of the boronic acid.

Q3: What are some common side reactions to be aware of when working with polyhalogenated pyridines?

A3: Besides the desired cross-coupling, several side reactions can occur:

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the transmetalation step is slow.

  • Protodeboronation: The boronic acid can be protonated, leading to the formation of an arene and boric acid, thus consuming your starting material. This is often an issue with excess water or acidic impurities.

  • Dehalogenation: The starting material or the product can undergo reduction, where the halogen atom is replaced by a hydrogen atom.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The formation of palladium black (elemental palladium) is an indication of catalyst decomposition.

Q4: How can I prevent catalyst deactivation when working with a pyridine substrate?

A4: The lone pair of electrons on the pyridine nitrogen can indeed interfere with the catalytic cycle. To mitigate this:

  • Use of Appropriate Ligands: Bulky electron-rich ligands can shield the palladium center and disfavor coordination with the pyridine nitrogen.

  • Choice of Base: The choice of base can influence the coordination of the pyridine to the palladium center.

  • Reaction Conditions: Optimizing the temperature and reaction time can help to minimize catalyst deactivation.

Data Summary

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table provides a general overview of conditions that have been successful for similar polyhalogenated pyridines. This can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012Moderate to GoodA common starting point for many Suzuki couplings.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene11016Good to ExcellentBulky phosphine ligands are often effective for challenging substrates.
PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF9024Moderate to GoodDppf is a robust ligand for a variety of cross-coupling reactions.

Yields are highly dependent on the specific boronic acid used and the exact reaction conditions.

Key Experimental Protocol: A Representative Methodology

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization for your specific substrate and desired outcome.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' CoupledProduct 4-Aryl-2,3-dibromopyridine (R-R') ArylHalide This compound (R-X) BoronicAcid Arylboronic Acid (R'-B(OH)₂) Troubleshooting_Workflow Start Reaction Failed (Low or No Conversion) CheckReagents Check Reagent Quality - Fresh Boronic Acid? - Dry Solvents? - Active Catalyst? Start->CheckReagents CheckSetup Verify Reaction Setup - Properly Degassed? - Inert Atmosphere Maintained? CheckReagents->CheckSetup Reagents OK OptimizeConditions Optimize Reaction Conditions CheckSetup->OptimizeConditions Setup OK ChangeCatalyst Change Catalyst/Ligand System OptimizeConditions->ChangeCatalyst No Improvement Success Reaction Successful OptimizeConditions->Success Improvement ChangeBase Change Base ChangeCatalyst->ChangeBase No Improvement ChangeCatalyst->Success Improvement ChangeSolvent Change Solvent System ChangeBase->ChangeSolvent No Improvement ChangeBase->Success Improvement ChangeSolvent->Success Improvement Reassess Re-evaluate Substrate/Reaction Design ChangeSolvent->Reassess No Improvement

Technical Support Center: Synthesis of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding the scale-up synthesis of 2,3-Dibromo-4-iodopyridine.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This guide outlines potential issues and their corresponding solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization of the starting material (2,3-Dibromo-4-aminopyridine).2. Low reaction temperature.3. Degradation of the diazonium salt intermediate.4. Inactive iodinating agent.1. Ensure complete dissolution of the starting amine in the acidic medium. Monitor the reaction with TLC or HPLC. 2. Maintain the temperature strictly within the recommended range for the diazotization and iodination steps. 3. Use the diazonium salt immediately after its formation. Avoid prolonged reaction times at elevated temperatures. 4. Use a fresh, high-purity source of sodium nitrite and potassium iodide.
Formation of Impurities/Side Products 1. Formation of isomeric byproducts (e.g., other bromo-iodo-pyridines).2. Hydrolysis of the diazonium salt to form a hydroxyl compound.3. Incomplete halogenation of the starting pyridine ring.1. Optimize the reaction temperature and addition rate of reagents to favor the desired isomer. Purification by column chromatography or recrystallization may be necessary. 2. Maintain a low temperature during the diazotization step to minimize the formation of the corresponding pyridinol. 3. Ensure the use of appropriate stoichiometry of brominating and iodinating agents and sufficient reaction times.
Difficult Purification 1. Oily product that is difficult to crystallize.2. Co-elution of impurities during column chromatography.3. Product instability on silica gel.1. Try different solvent systems for recrystallization (e.g., hexanes, ethanol/water, toluene). If the product remains an oil, consider converting it to a solid derivative for purification. 2. Use a different stationary phase (e.g., alumina) or a different eluent system. Gradient elution may improve separation. 3. Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent to prevent product degradation.
Poor Yield on Scale-Up 1. Inefficient heat transfer in larger reaction vessels.2. Poor mixing leading to localized high concentrations of reagents.3. Exothermic reaction runaway.1. Use a reactor with a jacket for better temperature control. Monitor the internal reaction temperature closely. 2. Employ efficient overhead stirring. For viscous reaction mixtures, a mechanical stirrer is essential. 3. Add reagents dropwise, especially the sodium nitrite solution, while carefully monitoring the temperature. Ensure adequate cooling capacity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the diazotization of 2,3-Dibromo-4-aminopyridine, followed by a Sandmeyer-type reaction with an iodide salt. This multi-step process involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material (2,3-Dibromo-4-aminopyridine) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the critical safety precautions for this synthesis?

Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep the reaction mixture cold during the diazotization step and to use the diazonium salt intermediate immediately in the subsequent step without isolation. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Q4: My final product is a dark oil. How can I purify it?

A dark, oily product often indicates the presence of impurities. Purification can be attempted via column chromatography on silica gel. If the product is unstable on silica, deactivating the silica with a small amount of triethylamine in the eluent can be beneficial. Recrystallization from a suitable solvent system should be attempted to obtain a solid product. If these methods fail, distillation under high vacuum might be an option if the product is thermally stable.

Q5: Can I use other iodinating agents besides potassium iodide?

Yes, other iodide sources like sodium iodide can also be used. The choice of the counter-ion may have a minor effect on the reaction yield and conditions.

Experimental Protocols

Synthesis of 2,3-Dibromo-4-aminopyridine (Starting Material)

A potential route to the necessary starting material involves the bromination of 4-aminopyridine.

Materials:

  • 4-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 4-aminopyridine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 2,3-Dibromo-4-aminopyridine.

Synthesis of this compound

Materials:

  • 2,3-Dibromo-4-aminopyridine

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Potassium iodide

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add 2,3-Dibromo-4-aminopyridine to the cold sulfuric acid with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • In another flask, dissolve potassium iodide (1.5 equivalents) in water.

  • Add the freshly prepared diazonium salt solution portion-wise to the potassium iodide solution at room temperature. Effervescence will be observed.

  • Heat the reaction mixture to 60 °C for 1 hour.

  • Cool the mixture to room temperature and quench with a 10% sodium thiosulfate solution to remove any excess iodine.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Iodination cluster_purification Purification A 4-Aminopyridine B Bromination with NBS A->B C 2,3-Dibromo-4-aminopyridine B->C D Diazotization (NaNO2, H2SO4) C->D E Iodination (KI) D->E F This compound E->F G Crude Product F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Purification Review Purification Method Start->Check_Purification Temp_Control Temperature out of range? Check_Reaction->Temp_Control Mixing Inefficient mixing? Check_Reaction->Mixing Reagent_Purity Old or impure reagents? Check_Reagents->Reagent_Purity Column_Overload Column overloaded? Check_Purification->Column_Overload Solvent_System Incorrect solvent system? Check_Purification->Solvent_System Adjust_Temp Adjust Temperature Control Temp_Control->Adjust_Temp Yes Improve_Stirring Improve Stirring Mixing->Improve_Stirring Yes Use_Fresh_Reagents Use Fresh Reagents Reagent_Purity->Use_Fresh_Reagents Yes Reduce_Load Reduce Sample Load Column_Overload->Reduce_Load Yes Optimize_Eluent Optimize Eluent Solvent_System->Optimize_Eluent Yes

Caption: Troubleshooting decision tree for synthesis issues.

effect of solvent and base on 2,3-Dibromo-4-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dibromo-4-iodopyridine. The following information is designed to address common issues encountered during cross-coupling and lithiation reactions, with a focus on the influence of solvent and base on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. Therefore, for this compound, the C-I bond at the 4-position is the most likely to react first. This high reactivity allows for selective functionalization at this position. For instance, in Sonogashira couplings, the acetylene moiety typically adds to the site with the more reactive iodide substituent[1][2].

Q2: How does the pyridine nitrogen influence the regioselectivity of cross-coupling reactions?

A2: The pyridine nitrogen is an electron-withdrawing group, which makes the C2 and C4 positions more electrophilic. In the absence of an iodine substituent, palladium-catalyzed oxidative addition is generally favored at the C2 and C4 positions of polyhalogenated pyridines[3]. However, in this compound, the exceptional reactivity of the C-I bond at the 4-position is the dominant factor determining the initial site of reaction.

Q3: Can I achieve selective reaction at one of the bromine atoms?

A3: Achieving selective reaction at one of the bromine atoms in the presence of the more reactive iodine at the 4-position is challenging under standard cross-coupling conditions. The initial reaction will almost exclusively occur at the C-I bond. Once the 4-position is functionalized, subsequent reactions can be performed to modify the C-Br bonds, potentially with some regioselectivity between the 2- and 3-positions depending on the newly introduced group at C4 and the specific reaction conditions.

Q4: What are the common side reactions to be aware of?

A4: Common side reactions in cross-coupling reactions include:

  • Homocoupling of the organometallic reagent or the pyridine substrate.

  • Dehalogenation of the pyridine ring, where a halogen is replaced by a hydrogen atom. This can be more prevalent with certain bases and solvents.

  • Multiple substitutions , especially if the reaction is run for an extended period or at elevated temperatures after the initial selective reaction at the C4-iodide.

  • In Buchwald-Hartwig aminations, β-hydride elimination from the amide can compete with reductive elimination, leading to hydrodehalogenation of the arene and formation of an imine byproduct[4][5].

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no yield of the desired 4-aryl-2,3-dibromopyridine.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable and provides reliable generation of the active Pd(0) species.
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used[6]. The base not only facilitates the catalytic cycle but also influences the solubility of the reagents. If one base fails, screen others. Aqueous solutions of bases are often effective.
Poor Solvent Choice Common solvents include 1,4-dioxane, toluene, and DMF. The choice of solvent can significantly impact the reaction rate and yield. Ensure the solvent is anhydrous and degassed. In some cases, a mixture of an organic solvent and water is beneficial[6].
Boronic Acid Decomposition Boronic acids can undergo protodeboronation, especially at higher temperatures. Use a slight excess of the boronic acid and consider running the reaction at a lower temperature for a longer duration.

Quantitative Data Summary: Effect of Solvent and Base on Suzuki-Miyaura Coupling of Aryl Halides

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-80Good[6]
Pd(OAc)₂/PCy₃K₃PO₄Toluene25Good[7]
Pd(PPh₃)₄TlOHToluene25Good[7]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Add_Substrate Add this compound and Arylboronic Acid Start->Add_Substrate 1. Add_Catalyst Add Palladium Catalyst and Ligand Add_Substrate->Add_Catalyst 2. Add_Base_Solvent Add Base and Degassed Solvent Add_Catalyst->Add_Base_Solvent 3. Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Add_Base_Solvent->Inert_Atmosphere 4. Heating Heat to Reaction Temperature Inert_Atmosphere->Heating 5. Monitoring Monitor by TLC/GC-MS Heating->Monitoring 6. Quench Quench Reaction Monitoring->Quench 7. (upon completion) Extraction Aqueous Work-up and Extraction Quench->Extraction 8. Purification Column Chromatography Extraction->Purification 9. Product Product Purification->Product 10.

Sonogashira Coupling

Issue 2: Formation of diynes (Glaser coupling) and low yield of the desired 4-alkynyl-2,3-dibromopyridine.

Possible Cause Troubleshooting Step
Copper(I) Co-catalyst Issues Homocoupling of the terminal alkyne is often promoted by the copper co-catalyst. Ensure anhydrous and anaerobic conditions to minimize this side reaction. Alternatively, consider a copper-free Sonogashira protocol.
Inappropriate Base An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent as well[1]. The base neutralizes the HX byproduct. If homocoupling is an issue, screening other bases may be necessary.
Solvent Effects While the amine base can be the solvent, co-solvents like THF, DMF, or isopropanol can be used[1]. The choice of solvent can influence the solubility of the catalyst and reagents, affecting the reaction rate.
Low Reaction Temperature While many Sonogashira couplings proceed at room temperature, less reactive substrates may require heating. Gradually increase the temperature and monitor the reaction for product formation and potential decomposition.

Quantitative Data Summary: Effect of Solvent and Base on Sonogashira Coupling of Aryl Iodides

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂/LigandK₂CO₃Isopropanol2598[8]
PdCl₂(PPh₃)₂/CuIEt₃NTHF60Moderate to High[9]
Pd(dba)₂/PPh₃Et₃NDioxane100Good[10]

Sonogashira_Pathway Start This compound + Terminal Alkyne Pd_Cycle Palladium Catalytic Cycle Start->Pd_Cycle Oxidative Addition of Pd(0) to C-I bond Cu_Cycle Copper Co-catalyst Cycle (if applicable) Start->Cu_Cycle Formation of Copper Acetylide Product 4-Alkynyl-2,3-dibromopyridine Pd_Cycle->Product Reductive Elimination Cu_Cycle->Pd_Cycle Transmetalation Side_Product Diyne (Glaser Coupling) Cu_Cycle->Side_Product Homocoupling

Buchwald-Hartwig Amination

Issue 3: Failure to form the C-N bond or low product yield.

Possible Cause Troubleshooting Step
Ligand Choice The choice of phosphine ligand is crucial and substrate-dependent. For aryl bromides and iodides, bidentate ligands like BINAP and DPPF are often effective[4]. For challenging substrates, more specialized, bulky electron-rich ligands may be required.
Base Incompatibility Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K₃PO₄ are typically required. However, some functional groups are sensitive to strong bases. If your substrate has base-sensitive groups, consider using a weaker base like Cs₂CO₃ or K₂CO₃, although this may require higher temperatures and longer reaction times[5].
Catalyst Inhibition Aryl iodides can sometimes lead to catalyst inhibition by forming inactive palladium iodide species[4]. Using a bidentate ligand can sometimes mitigate this issue.
Amine Volatility If using a low-boiling-point amine, the reaction should be conducted in a sealed tube to prevent its evaporation[2].

Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Halides

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂/BINAPNaOt-BuToluene80-100Good[4]
Pd₂(dba)₃/DPPFNaOt-BuToluene80-100Good[4]
Pd(OAc)₂/XantPhosDBUDioxane100Good[11]

Buchwald_Hartwig_Logic Start Start Buchwald-Hartwig Experiment Check_Yield Is the yield satisfactory? Start->Check_Yield Screen_Ligands Screen different phosphine ligands (e.g., BINAP, XantPhos) Check_Yield->Screen_Ligands No End Successful Reaction Check_Yield->End Yes Screen_Bases Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases Optimize_Temp Optimize reaction temperature Screen_Bases->Optimize_Temp Optimize_Temp->Check_Yield

Lithiation and Electrophilic Quench

Issue 4: Lack of regioselectivity or decomposition of the lithiated intermediate.

Possible Cause Troubleshooting Step
Incorrect Lithiating Agent For deprotonation, strong, non-nucleophilic bases like LDA or LiHMDS are typically used at low temperatures. For halogen-metal exchange, n-BuLi or t-BuLi are common. The choice will depend on the desired reactivity.
Reaction Temperature Lithiated pyridines can be unstable, especially at higher temperatures. It is crucial to maintain a very low temperature (e.g., -78 °C) throughout the lithiation and electrophilic quench to prevent decomposition or side reactions like "halogen dance"[12].
Slow Addition of Electrophile The electrophile should be added promptly after the lithiation is complete to trap the organolithium species before it can decompose or rearrange.
"Halogen Dance" Isomerization In some dihalopyridines, the initial lithiated species can isomerize to a more thermodynamically stable organolithium, a process known as the "halogen dance"[12]. This can be controlled by carefully managing the reaction temperature and time before adding the electrophile[12].

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Suzuki-Miyaura Example)

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Lithiation and Electrophilic Quench

  • To a dry, three-necked flask equipped with a thermometer and under an inert atmosphere, add a solution of this compound in an anhydrous solvent (e.g., THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the lithiating agent (e.g., n-BuLi in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the specified time (e.g., 30-60 minutes).

  • Add a solution of the electrophile in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for a period, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

References

Technical Support Center: Dehalogenation Issues in 2,3-Dibromo-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation issues in reactions involving 2,3-Dibromo-4-iodopyridine.

Introduction to Dehalogenation Challenges

This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions designed to introduce substituents at specific positions on the pyridine ring. However, its polyhalogenated nature presents a significant challenge: the undesired removal of one or more halogen atoms, a side reaction known as dehalogenation or hydrodehalogenation. This can lead to a mixture of products, reducing the yield of the desired compound and complicating purification.

The reactivity of the carbon-halogen bonds in this compound towards oxidative addition in palladium-catalyzed cross-coupling reactions follows the established trend for halogens: C-I > C-Br > C-Cl. This inherent reactivity difference allows for regioselective functionalization, primarily at the 4-position (C-I bond). However, this high reactivity of the C-I bond also makes it susceptible to dehalogenation.

This guide will address common issues, provide troubleshooting strategies, and offer detailed experimental protocols to help you minimize dehalogenation and achieve selective functionalization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common side reaction with this compound?

A1: The C-I bond at the 4-position is significantly more reactive than the C-Br bonds at the 2- and 3-positions. This high reactivity, which is desirable for selective cross-coupling, also makes the iodine atom prone to reductive cleavage, leading to the formation of 2,3-dibromopyridine as a byproduct. This process, often referred to as hydrodehalogenation, can be promoted by various factors in the reaction medium, including the catalyst, base, solvent, and presence of protic sources.

Q2: Which halogen is most likely to be removed during a reaction?

A2: The iodine atom at the 4-position is the most likely to be removed due to the lower bond dissociation energy of the C-I bond compared to the C-Br bonds. Therefore, the primary dehalogenated byproduct you will likely observe is 2,3-dibromopyridine.

Q3: How can I detect and quantify dehalogenation byproducts?

A3: Dehalogenated byproducts can be detected and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the integration of signals corresponding to the desired product and the dehalogenated species in the 1H NMR spectrum of the crude reaction mixture, you can estimate the extent of dehalogenation.

Q4: Can the choice of palladium catalyst influence the extent of dehalogenation?

A4: Yes, the choice of palladium catalyst and its supporting ligands plays a crucial role. Bulky, electron-rich phosphine ligands can sometimes stabilize the organopalladium intermediates and favor the desired cross-coupling pathway over dehalogenation. Conversely, highly active catalysts might promote the undesired reductive cleavage. It is often a matter of finding the right balance for your specific substrate and coupling partner.

Q5: Does the base used in the reaction affect dehalogenation?

A5: Absolutely. The choice of base can significantly impact the reaction outcome. Strong bases, especially in the presence of protic solvents, can promote dehalogenation. Weaker bases, such as carbonates (e.g., K2CO3, Cs2CO3) or phosphates (e.g., K3PO4), are often preferred to minimize this side reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common dehalogenation issues encountered in Suzuki-Miyaura cross-coupling reactions with this compound.

Issue 1: High Levels of 2,3-Dibromopyridine Formation

Symptoms:

  • Low yield of the desired C-4 coupled product.

  • Significant presence of a byproduct identified as 2,3-dibromopyridine in GC-MS or NMR analysis of the crude reaction mixture.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Catalyst System Screen different palladium catalysts and ligands. Consider using catalysts known for their stability and selectivity in cross-coupling of electron-deficient heterocycles. For example, Pd(PPh3)4 or a combination of a palladium precursor like Pd2(dba)3 with a suitable phosphine ligand.
Base is too Strong or Reactive Switch to a milder base. Instead of alkoxides or hydroxides, try using K2CO3, Cs2CO3, or K3PO4. The choice of base can be solvent-dependent.
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. The presence of water or other protic sources can facilitate hydrodehalogenation. Use freshly distilled solvents and dry reagents.
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions like dehalogenation. Try running the reaction at a lower temperature for a longer duration.
Prolonged Reaction Time Monitor the reaction progress closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product and intermediates to the reaction conditions, which can lead to decomposition and dehalogenation.
Issue 2: Formation of Multiple Dehalogenated and/or Isomeric Products

Symptoms:

  • Complex crude reaction mixture with several byproducts detected.

  • Besides 2,3-dibromopyridine, other species like 3-bromo-4-aryl-pyridine or 2-bromo-4-aryl-pyridine are observed.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Lack of Regioselectivity While the C-I bond is the most reactive, harsh reaction conditions can lead to reaction at the C-Br bonds. Re-optimize the reaction conditions, focusing on milder temperatures and bases to enhance selectivity for the C4 position.
"Halogen Dance" Rearrangement Under certain basic conditions, halogen atoms on pyridine rings can migrate. This is less common in cross-coupling reactions but can occur. Consider if the choice of base and solvent system could be promoting such rearrangements.
Catalyst Poisoning/Deactivation The pyridine nitrogen can coordinate to the palladium center, affecting its catalytic activity and selectivity. The use of bulky ligands can sometimes mitigate this effect.

Experimental Protocols

Protocol 1: General Procedure for a Regioselective Suzuki-Miyaura Coupling at C-4 of this compound

This protocol is a starting point and may require optimization for different boronic acids.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and K2CO3.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh3)4 catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting Dehalogenation in Suzuki-Miyaura Coupling

Dehalogenation_Troubleshooting Start High Dehalogenation Observed Catalyst Optimize Catalyst System (e.g., ligand choice) Start->Catalyst Base Switch to Milder Base (e.g., K2CO3, K3PO4) Start->Base Solvent Ensure Anhydrous Conditions Start->Solvent Temp Lower Reaction Temperature Start->Temp Time Reduce Reaction Time Start->Time Success Dehalogenation Minimized Catalyst->Success Base->Success Solvent->Success Temp->Success Time->Success

Caption: A flowchart for troubleshooting dehalogenation.

Regioselective Suzuki-Miyaura Coupling of this compound

Suzuki_Pathway Substrate This compound OA Oxidative Addition (at C-I bond) Substrate->OA + Pd(0) Pd0 Pd(0) Catalyst Pd0->OA Intermediate Ar-Pd(II)-I Intermediate OA->Intermediate Base_TM Base, Transmetalation Intermediate->Base_TM Side_Reaction Hydrodehalogenation Intermediate->Side_Reaction Boronic_Acid Ar'B(OH)2 Boronic_Acid->Base_TM Intermediate2 Ar-Pd(II)-Ar' Intermediate Base_TM->Intermediate2 RE Reductive Elimination Intermediate2->RE RE->Pd0 (catalyst regeneration) Product 4-Aryl-2,3-dibromopyridine (Desired Product) RE->Product Byproduct 2,3-Dibromopyridine (Byproduct) Side_Reaction->Byproduct

Caption: The catalytic cycle of a regioselective Suzuki coupling.

Validation & Comparative

A Comparative Guide to 2,3-Dibromo-4-iodopyridine and Other Halopyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halopyridines stand out as indispensable building blocks for the synthesis of novel therapeutic agents. Their unique electronic properties and reactivity profiles allow for the construction of complex molecular architectures. This guide provides a detailed comparison of 2,3-Dibromo-4-iodopyridine with other commonly used halopyridines, supported by experimental data and protocols to aid in the strategic design of synthetic routes for drug discovery.

Introduction to Halopyridine Reactivity

Halogenated pyridines are crucial starting materials in a wide array of organic syntheses, particularly in palladium-catalyzed cross-coupling reactions.[1][2] The reactivity of the carbon-halogen bond in these reactions is paramount and generally follows the trend: C-I > C-Br > C-Cl.[3][4] This trend is attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[5][6]

For di- or tri-substituted halopyridines, the position of the halogen atom relative to the nitrogen atom also plays a critical role in determining its reactivity. The electron-withdrawing nature of the pyridine nitrogen creates a dipole moment, making the carbon atoms at the 2- and 4-positions more electrophilic and, consequently, more reactive in cross-coupling reactions.[7] This inherent reactivity allows for regioselective functionalization, a key strategy in the synthesis of complex molecules.

Physicochemical Properties of Selected Halopyridines

A comparison of the fundamental physicochemical properties of this compound and other representative halopyridines is essential for understanding their behavior in chemical reactions and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₅H₂Br₂IN362.79Data not available
2-Bromo-4-iodopyridineC₅H₃BrIN283.8961
2,4-DibromopyridineC₅H₃Br₂N236.8943-46
3-BromopyridineC₅H₄BrN157.99-27
2-ChloropyridineC₅H₄ClN113.55-46

Comparative Reactivity in Cross-Coupling Reactions

The strategic placement of three halogen atoms in this compound offers a versatile platform for sequential and site-selective cross-coupling reactions. The distinct reactivities of the C-I and C-Br bonds, coupled with the positional effects of the pyridine ring, allow for a stepwise introduction of different functionalities.

Based on the general principles of halopyridine reactivity, the C-I bond at the 4-position of this compound is expected to be the most reactive site for cross-coupling reactions. This is followed by the C-Br bond at the 2-position, and lastly, the C-Br bond at the 3-position. This predicted order of reactivity provides a roadmap for the selective synthesis of trisubstituted pyridines.

While direct comparative studies with quantitative data for this compound are not extensively reported, the following sections provide generalized experimental protocols for Suzuki and Sonogashira couplings, which can be adapted and optimized for this specific substrate. The expected selectivity is based on established principles of halopyridine chemistry.

Experimental Protocols

Suzuki Coupling Reaction

The Suzuki coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and a boronic acid derivative.[8][9]

General Protocol for Selective Suzuki Coupling at the C-4 Position of this compound:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 10 mL).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction should selectively proceed at the C-I bond.

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful tool for the synthesis of alkynylated aromatic and heteroaromatic compounds.[2][10]

General Protocol for Selective Sonogashira Coupling at the C-4 Position of this compound:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base: Add a suitable solvent, typically degassed triethylamine or a mixture of DMF and triethylamine (e.g., 5:1, 10 mL), which also serves as the base.

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Follow the consumption of the starting material using TLC or GC-MS. The reaction is expected to occur preferentially at the C-I position.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the expected regioselective functionalization of this compound and a general workflow for cross-coupling reactions.

G A This compound B Step 1: C-4 Functionalization (e.g., Suzuki, Sonogashira) A->B High Reactivity of C-I C 2,3-Dibromo-4-substituted-pyridine B->C D Step 2: C-2 Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D Intermediate Reactivity of C-Br (ortho) E 3-Bromo-2,4-disubstituted-pyridine D->E F Step 3: C-3 Functionalization (e.g., Stille, Negishi) E->F Lower Reactivity of C-Br (meta) G 2,3,4-Trisubstituted-pyridine F->G

Caption: Predicted regioselective functionalization pathway for this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Halopyridine E Heating & Stirring (Inert Atmosphere) A->E B Coupling Partner (e.g., Boronic Acid, Alkyne) B->E C Catalyst & Base C->E D Solvent D->E F Extraction E->F G Chromatography F->G H Pure Product G->H

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of polysubstituted pyridines. Its distinct halogenation pattern allows for a predictable and sequential functionalization, leveraging the differential reactivity of the carbon-halogen bonds. While direct comparative experimental data for this specific isomer is limited in the current literature, the established principles of halopyridine chemistry provide a strong foundation for designing synthetic strategies. The provided general protocols for Suzuki and Sonogashira couplings serve as a starting point for the development of optimized conditions for the selective modification of this compound, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. Further research into the specific reactivity of this and other polyhalogenated pyridines will undoubtedly continue to enrich the toolbox of medicinal chemists.

References

Comparative Analysis of Analytical Methods for the Quantification of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of halogenated pyridines, the accurate quantification of target molecules such as 2,3-Dibromo-4-iodopyridine is paramount. This guide provides a comparative overview of principal analytical techniques applicable to the quantification of this compound, offering insights into their methodologies, and presenting data in a format conducive to informed decision-making.

The selection of an appropriate analytical method is contingent upon various factors including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy represent the most viable techniques for the quantitative analysis of this compound.

Quantitative Data Summary

The following table summarizes the key performance attributes of HPLC, GC-MS, and Quantitative NMR (qNMR) for the analysis of this compound. The data presented is a composite estimation based on typical performance characteristics of these methods for similar halogenated aromatic compounds.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Precision (%RSD)Throughput
HPLC-UV 10 - 100 ng/mL50 - 500 ng/mL< 5%High
GC-MS 0.1 - 10 ng/mL1 - 50 ng/mL< 10%Medium
qNMR 1 - 10 µg/mL5 - 50 µg/mL< 2%Low

Experimental Protocols

Detailed experimental protocols for each of the compared analytical techniques are provided below. These methodologies are foundational and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a robust approach.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of this compound, likely around 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. Prepare calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) of characteristic ions of this compound can be used.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Internal standard of known purity and concentration (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

    • Optimize acquisition parameters for quantitative accuracy, including pulse angle and number of scans.[2]

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Quantification: Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards HPLC_Run HPLC Separation Standard_Prep->HPLC_Run Sample_Prep Prepare Sample Sample_Prep->HPLC_Run UV_Detection UV Detection HPLC_Run->UV_Detection Calibration_Curve Construct Calibration Curve UV_Detection->Calibration_Curve Concentration_Calc Calculate Concentration Calibration_Curve->Concentration_Calc

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards GC_Separation GC Separation Standard_Prep->GC_Separation Sample_Prep Prepare Sample Sample_Prep->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Calibration_Curve Construct Calibration Curve MS_Detection->Calibration_Curve Concentration_Calc Calculate Concentration Calibration_Curve->Concentration_Calc

Caption: Workflow for GC-MS analysis.

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_IS_Prep Weigh Sample & Internal Standard NMR_Acquisition Acquire ¹H NMR Spectrum Sample_IS_Prep->NMR_Acquisition Data_Processing Process Spectrum NMR_Acquisition->Data_Processing Integration Integrate Signals Data_Processing->Integration Concentration_Calc Calculate Concentration Integration->Concentration_Calc

Caption: Workflow for qNMR analysis.

References

Validating Reaction Products of 2,3-Dibromo-4-iodopyridine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of validating reaction products of 2,3-Dibromo-4-iodopyridine using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in structural elucidation.

This compound is a versatile building block in organic synthesis, offering multiple reaction sites for the introduction of new functional groups. Due to the high reactivity of the carbon-iodine bond, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are commonly employed to selectively introduce aryl, alkynyl, and amino moieties at the 4-position. The successful synthesis of these derivatives requires rigorous structural confirmation, where ¹H and ¹³C NMR spectroscopy are indispensable tools.

This guide presents a comparative summary of expected NMR data for the products of these key reactions, alongside a detailed experimental protocol for a representative Sonogashira coupling reaction.

Comparative NMR Data of 4-Substituted-2,3-dibromopyridines

The chemical shifts and coupling constants observed in the NMR spectra of substituted pyridines are highly sensitive to the nature and position of the substituents. Below is a table summarizing the expected ¹H and ¹³C NMR data for the products of Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at the 4-position of this compound. These values are compiled from literature data for structurally similar compounds and serve as a reference for product validation.

Reaction Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Starting Material: this compound ~ 7.9 (d, J ≈ 5 Hz, H-6), ~ 7.6 (d, J ≈ 5 Hz, H-5)C2, C3, C4, C5, C6 (specific shifts not readily available)
Suzuki Product: 2,3-Dibromo-4-phenylpyridine ~ 8.3 (d, J ≈ 5 Hz, H-6), ~ 7.5-7.3 (m, Phenyl-H), ~ 7.2 (d, J ≈ 5 Hz, H-5)~ 150 (C-6), ~ 148 (C-2), ~ 138 (C-4), ~ 130-128 (Phenyl-C), ~ 125 (C-5), ~ 123 (C-3)
Sonogashira Product: 2,3-Dibromo-4-(phenylethynyl)pyridine ~ 8.4 (d, J ≈ 5 Hz, H-6), ~ 7.6-7.3 (m, Phenyl-H), ~ 7.5 (d, J ≈ 5 Hz, H-5)~ 151 (C-6), ~ 149 (C-2), ~ 132 (Phenyl-C), ~ 129-128 (Phenyl-C), ~ 127 (C-5), ~ 124 (C-3), ~ 95 (Alkyne-C), ~ 85 (Alkyne-C)
Buchwald-Hartwig Product: 4-Amino-2,3-dibromopyridine ~ 7.7 (d, J ≈ 5.5 Hz, H-6), ~ 6.6 (d, J ≈ 5.5 Hz, H-5), ~ 4.5 (br s, NH₂)~ 152 (C-4), ~ 149 (C-6), ~ 145 (C-2), ~ 110 (C-5), ~ 108 (C-3)

Note: The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal. Coupling constants (J) are given in Hertz (Hz). The exact values can vary depending on the solvent and the specific substituents on the coupled partner.

Experimental Workflow and Protocols

The validation of a reaction product using NMR spectroscopy follows a systematic workflow. This process ensures the purity and confirms the chemical structure of the synthesized compound.

experimental_workflow Experimental Workflow for NMR Validation cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Validation Reaction Reaction of this compound Workup Reaction Work-up & Purification Reaction->Workup SamplePrep Sample Preparation for NMR Workup->SamplePrep Acquisition 1H & 13C NMR Spectra Acquisition SamplePrep->Acquisition Processing Data Processing & Analysis Acquisition->Processing Comparison Comparison with Expected Data Processing->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Experimental workflow for NMR validation.
Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a representative procedure for the synthesis of 2,3-Dibromo-4-(phenylethynyl)pyridine.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).

  • To this stirring mixture, add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-Dibromo-4-(phenylethynyl)pyridine.

NMR Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

Logical Relationship in NMR Data Interpretation

The interpretation of NMR spectra to validate the structure of a reaction product involves a logical process of correlating the observed signals with the expected molecular structure.

logical_relationship NMR Data Interpretation Logic cluster_data Observed NMR Data cluster_structure Proposed Structure cluster_conclusion Conclusion ChemicalShifts Chemical Shifts (δ) FunctionalGroups Functional Groups ChemicalShifts->FunctionalGroups Integration Integration Values Symmetry Molecular Symmetry Integration->Symmetry Multiplicity Signal Multiplicity (Splitting) Connectivity Proton-Proton Connectivity Multiplicity->Connectivity Coupling Coupling Constants (J) Coupling->Connectivity StructureValidation Structure Validated / Rejected FunctionalGroups->StructureValidation Symmetry->StructureValidation Connectivity->StructureValidation

A Comparative Guide to Assessing the Purity of Synthesized 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical and materials science applications, the purity of building blocks is paramount. 2,3-Dibromo-4-iodopyridine is a versatile, polysubstituted pyridine derivative frequently employed in cross-coupling reactions to construct more complex molecular architectures. Ensuring its purity is a critical step to guarantee reproducible and reliable downstream reactions, ultimately impacting the yield and quality of the final product. This guide provides a comparative overview of analytical methods for assessing the purity of synthesized this compound, compares its performance with a potential alternative, and offers detailed experimental protocols.

Introduction to this compound and Its Significance

This compound is a valuable reagent in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The differential reactivity of its halogen substituents (I > Br) allows for selective, sequential functionalization, making it a powerful tool for the controlled synthesis of highly substituted pyridine derivatives. These derivatives are common scaffolds in pharmaceuticals and functional materials.

Potential Impurities in the Synthesis of this compound

The purity of this compound is often compromised by the presence of several potential impurities arising from its synthesis. A common synthetic route involves the diazotization of an aminopyridine precursor followed by halogenation. Incomplete reactions or side reactions can lead to the following impurities:

  • Isomeric Byproducts: Positional isomers, such as 2,3-dibromo-5-iodopyridine or other di-bromo-iodopyridine isomers, can form depending on the regioselectivity of the halogenation steps.

  • Incompletely Halogenated Species: The presence of mono-halogenated or di-halogenated pyridines (e.g., 2,3-dibromopyridine) can occur if the halogenation reactions do not go to completion.

  • Starting Materials: Unreacted aminopyridine precursors or other reagents may remain in the final product if purification is inadequate.

  • Solvent Residues: Residual solvents used during the synthesis and purification steps can also be present.

The presence of these impurities can significantly impact the outcome of subsequent reactions, leading to lower yields, the formation of undesired byproducts, and complications in the purification of the final compound.

Analytical Techniques for Purity Assessment

A multi-technique approach is often necessary for a comprehensive assessment of the purity of this compound. The following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the main compound from its non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual solvents and some isomeric byproducts.

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is an absolute quantification method that can determine the purity of the compound without the need for a specific reference standard of the analyte itself. It is particularly useful for obtaining a highly accurate purity value and for identifying and quantifying unknown impurities with proton signals that do not overlap with the main compound's signals.

The choice of method or combination of methods will depend on the expected impurities and the required level of accuracy for the purity assessment.

Performance Comparison: this compound vs. a Structural Isomer

To illustrate the importance of using a pure and well-characterized reagent, we present a comparative analysis of this compound and a potential alternative, its structural isomer 2,3-Dibromo-5-iodopyridine, in a hypothetical Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The reactivity of the C-I bond is expected to be the primary site of reaction in both isomers.

Table 1: Purity Assessment of this compound and 2,3-Dibromo-5-iodopyridine

Analytical MethodParameterThis compound2,3-Dibromo-5-iodopyridine
HPLC-UV Purity (%)99.298.5
Major Impurity2,3-Dibromopyridine (0.5%)Isomeric Impurity (1.0%)
GC-MS Residual Solvent (DCM)0.1%0.2%
¹H qNMR Absolute Purity (%)99.1 ± 0.298.4 ± 0.3

Table 2: Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterThis compound2,3-Dibromo-5-iodopyridine
Reaction Time (h) 46
Yield of 2,3-dibromo-4-phenylpyridine (%) 9285
Purity of Product (by HPLC, %) 98.596.0
Major Byproduct Homocoupling of Phenylboronic AcidUnreacted Starting Material & Isomeric Byproducts

Note: The data presented in these tables is illustrative and based on typical results for this class of compounds in Suzuki-Miyaura reactions.

The data illustrates that even a small difference in the purity of the starting material can affect the reaction outcome, with the higher purity this compound providing a better yield and a cleaner product profile.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity assessments.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantitative analysis of the purity of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Start with 30% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of volatile impurities, including residual solvents and potential isomeric byproducts.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

Quantitative ¹H NMR (qNMR) Protocol

This protocol provides a highly accurate determination of the absolute purity of this compound.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a slightly larger amount of the synthesized this compound into the same NMR tube.

    • Add a precise volume of the deuterated solvent to dissolve both components completely.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizing Workflows and Relationships

To further clarify the processes involved in assessing the purity of this compound, the following diagrams illustrate the key workflows.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results & Decision start Synthesized This compound purification Purification (e.g., Recrystallization) start->purification hplc HPLC-UV purification->hplc Sample gcms GC-MS purification->gcms Sample qnmr qNMR purification->qnmr Sample data Purity Data Impurity Profile hplc->data gcms->data qnmr->data decision Proceed to Next Step? data->decision Analytical_Technique_Comparison cluster_sample Sample Properties cluster_methods Analytical Methods volatility Volatility hplc HPLC-UV (Non-volatile, Polar) volatility->hplc Low gcms GC-MS (Volatile, Less Polar) volatility->gcms High polarity Polarity polarity->hplc High polarity->gcms Low concentration Concentration qnmr qNMR (Soluble, Absolute Purity) concentration->qnmr High Accuracy

References

A Comparative Guide to the Mechanistic Nuances of 2,3-Dibromo-4-iodopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving the highly functionalized 2,3-Dibromo-4-iodopyridine scaffold. Understanding the mechanistic principles governing these reactions is paramount for predicting regioselectivity and optimizing reaction conditions in the synthesis of complex pyridine-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. This document outlines the expected reactivity based on established mechanistic studies of related polyhalogenated pyridines and provides detailed experimental protocols for key transformations.

Introduction to Cross-Coupling on this compound

This compound offers three distinct reaction sites for cross-coupling, each with a different halogen substituent. The inherent differences in the carbon-halogen bond strengths and the electronic environment of the pyridine ring dictate the regioselectivity of these reactions. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl[1]. This principle is the primary determinant of which position on the this compound ring will react preferentially.

Expected Regioselectivity:

Based on the relative C-X bond strengths, the primary site of reaction for this compound in a mono-coupling reaction is expected to be the C-4 position (C-I bond) . Subsequent couplings would then be expected at the C-2 or C-3 positions (C-Br bonds), with the relative reactivity of these sites being influenced by steric and electronic factors.

Comparative Analysis of Key Cross-Coupling Reactions

This section compares the mechanistic pathways and expected outcomes for Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions on a this compound substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination[2].

Mechanistic Considerations:

The initial and rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond[3]. Given the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition is expected to occur selectively at the C-4 position of this compound.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate_1 R-Pd(II)L2-I Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 R-Pd(II)L2-R' Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product Substrate This compound Substrate->Oxidative_Addition Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Performance Comparison:

While specific data for this compound is scarce, studies on related polyhalogenated pyridines demonstrate the feasibility of regioselective Suzuki-Miyaura couplings. For instance, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, regioselective arylation is achieved, highlighting the possibility of controlling the reaction site[4][5].

Coupling PartnerCatalyst SystemBaseSolventExpected Major ProductReference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water2,3-Dibromo-4-phenylpyridine[4]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2,3-Dibromo-4-(4-methoxyphenyl)pyridine[6]

Table 1: Predicted Suzuki-Miyaura Coupling Performance on this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst[7][8].

Mechanistic Considerations:

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki-Miyaura reaction, starting with oxidative addition. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex[9]. The C-I bond's higher reactivity ensures that the initial coupling occurs at the C-4 position.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Substrate This compound Stirring Stirring under Inert Atmosphere Substrate->Stirring Alkyne Terminal Alkyne Alkyne->Stirring Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Stirring Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Stirring Base Base (e.g., Et3N) Base->Stirring Solvent Solvent (e.g., DMF) Solvent->Stirring Heating Heating (if required) Heating->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 4-Alkynyl-2,3-dibromopyridine Chromatography->Product

Figure 2: Experimental Workflow for Sonogashira Coupling.

Performance Comparison:

Studies on 2-amino-3-bromopyridines have shown high yields (up to 96%) in Sonogashira couplings with various terminal alkynes[10][11]. This suggests that this compound would also be a suitable substrate, with the initial reaction occurring at the C-4 iodo position.

Coupling PartnerCatalyst SystemBaseSolventExpected Major ProductReference
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF2,3-Dibromo-4-(phenylethynyl)pyridine[10][11]
TrimethylsilylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF2,3-Dibromo-4-((trimethylsilyl)ethynyl)pyridine[10][11]

Table 2: Predicted Sonogashira Coupling Performance on this compound.

Stille Coupling

The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium[5][12]. It is known for its tolerance of a wide range of functional groups.

Mechanistic Considerations:

Similar to the Suzuki and Sonogashira reactions, the Stille coupling proceeds via an oxidative addition, transmetalation, and reductive elimination cycle[12]. The oxidative addition step is again expected to be selective for the C-4 iodo position of this compound.

Coupling PartnerCatalyst SystemAdditiveSolventExpected Major ProductReference
(Tributylstannyl)benzenePd(PPh₃)₄-Toluene2,3-Dibromo-4-phenylpyridine[13]
VinyltributyltinPd₂(dba)₃/XPhosCsFDioxane2,3-Dibromo-4-vinylpyridine[13]

Table 3: Predicted Stille Coupling Performance on this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine[14].

Mechanistic Considerations:

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product[14]. The regioselectivity is again governed by the preferential oxidative addition at the C-I bond.

Buchwald_Hartwig_Logical_Relationship Substrate This compound Reactivity Reactivity Order I > Br Substrate->Reactivity Regioselectivity Preferential reaction at C4 Reactivity->Regioselectivity Product 4-Amino-2,3-dibromopyridine Regioselectivity->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd(0)/Ligand Catalyst->Regioselectivity Base Base (e.g., NaOtBu) Base->Regioselectivity

Figure 3: Factors Influencing Buchwald-Hartwig Amination.

Performance Comparison:

Coupling PartnerCatalyst SystemBaseSolventExpected Major ProductReference
AnilinePd₂(dba)₃/BINAPNaOtBuTolueneN-(2,3-Dibromo-4-pyridinyl)aniline[15][16]
MorpholinePd(OAc)₂/XPhosK₃PO₄Dioxane4-(2,3-Dibromo-4-pyridinyl)morpholine[15][16]

Table 4: Predicted Buchwald-Hartwig Amination Performance on this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions discussed, adapted from literature procedures for similar substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.05 mmol) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel[4][6].

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in a mixture of DMF (10 mL) and Et₃N (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then stirred at 60 °C for 6 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel[10][11].

General Procedure for Stille Coupling

To a solution of this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (15 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 110 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel[13].

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), and Pd₂(dba)₃ (0.02 mmol) with a suitable phosphine ligand (e.g., BINAP, 0.04 mmol) in anhydrous toluene (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 18 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel[15][16].

Conclusion

The cross-coupling reactions of this compound are predicted to proceed with high regioselectivity at the C-4 position due to the greater reactivity of the C-I bond compared to the C-Br bonds in palladium-catalyzed processes. This inherent selectivity makes this compound a valuable building block for the synthesis of complex, multi-substituted pyridines. By carefully selecting the appropriate cross-coupling reaction and conditions, researchers can selectively introduce a wide variety of functional groups at the C-4 position, leaving the two bromine atoms available for subsequent transformations. The provided experimental protocols, based on established literature for similar substrates, offer a starting point for the development of specific synthetic routes. Further optimization of reaction conditions will likely be necessary to achieve maximum yields for specific substrate combinations.

References

Benchmarking the Efficiency of 2,3-Dibromo-4-iodopyridine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 2,3-Dibromo-4-iodopyridine stands out as a highly versatile synthetic building block. Its three distinct halogen atoms offer a platform for sequential and site-selective functionalization, enabling the construction of complex, multi-substituted pyridine derivatives. This guide provides an objective comparison of common palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Buchwald-Hartwig amination—to benchmark their efficiency and regioselectivity with this substrate.

The functionalization of this compound is primarily governed by two key principles: the inherent reactivity of the carbon-halogen bonds and the electronic properties of the pyridine ring. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Consequently, the carbon-iodine (C-I) bond at the C4 position is the most reactive site.

Furthermore, the pyridine ring's electron-deficient nature activates positions ortho (C2) and para (C4) to the nitrogen atom for oxidative addition.[2] This electronic effect dictates the subsequent reactivity of the two bromine atoms. While direct, quantitative comparative studies on this compound are not extensively documented, this guide leverages established reactivity principles from analogous polyhalogenated systems to provide a robust framework for experimental design.

Data Presentation: Comparative Reaction Efficiency

The efficiency of cross-coupling reactions on this compound is highly dependent on the targeted position and the chosen methodology. The following tables summarize the expected performance for selective functionalization at the C4-I bond, followed by subsequent reactions at the C2-Br and C3-Br positions.

Table 1: Efficiency of Initial Cross-Coupling at the C4-I Position

Reaction TypeCoupling PartnerTypical Catalyst/LigandBaseExpected Yield & Selectivity
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIAmine Base (e.g., Et₃N, DIPA)High (>90%) ; Excellent selectivity for C4-I position under mild conditions.[3]
Suzuki Aryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂ / PPh₃K₂CO₃, K₃PO₄High (>85%) ; Excellent selectivity for C4-I position.[4][5]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / BINAP or XantPhosNaOtBu, K₃PO₄Good to High (70-95%) ; Excellent selectivity for C4-I position.[6][7]

Table 2: Efficiency of Subsequent Cross-Coupling at C-Br Positions

Assumes prior functionalization at the C4 position.

Reaction TypeTarget PositionCoupling PartnerTypical Catalyst/LigandBaseExpected Yield & Selectivity
Sonogashira C2-BrTerminal AlkynePd(PPh₃)₄ / CuIAmine BaseModerate to Good ; Requires higher temperatures/longer reaction times than C4-I coupling. Selectivity favors C2 over C3.[2][8]
Suzuki C2-BrAryl Boronic AcidPd(dppf)Cl₂ or Pd₂(dba)₃ / SPhosK₃PO₄, Cs₂CO₃Good to High ; More forcing conditions needed. Selectivity strongly favors the electronically activated C2 position.[2][4]
Buchwald-Hartwig C2-BrAminePd₂(dba)₃ / XPhos or RuPhosNaOtBu, LHMDSGood ; Sterically hindered ligands are often required to facilitate coupling at the less reactive C-Br bond.[1][7]
Suzuki C3-BrAryl Boronic AcidPd₂(dba)₃ / Bulky BiarylphosphineCs₂CO₃Low to Moderate ; Coupling at the C3 position is challenging due to lower electronic activation and may require specialized, sterically demanding ligands.[1]

Experimental Protocols

The following are representative methodologies for performing selective cross-coupling reactions on this compound, adapted from standard procedures for similar substrates.

Protocol 1: Selective Sonogashira Coupling at the C4-Position

This protocol details the selective reaction at the most reactive C4-I bond.

  • Reaction Setup : To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagents : Add degassed solvent (e.g., THF or DMF), followed by a suitable amine base such as triethylamine (2.5 eq).

  • Substrate Addition : Add the terminal alkyne (1.1 eq) dropwise to the mixture.

  • Reaction Conditions : Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-2,3-dibromopyridine.

Protocol 2: Subsequent Suzuki Coupling at the C2-Position

This protocol is for the functionalization of a C-Br bond, assuming the C4 position has been previously derivatized.

  • Reaction Setup : In a flask under an inert atmosphere, combine the 4-substituted-2,3-dibromopyridine (1.0 eq), the aryl boronic acid (1.2 eq), and a suitable base such as K₃PO₄ (2.0 eq).

  • Catalyst Addition : Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq).

  • Solvent : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

  • Reaction Conditions : Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup : After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 2,4-disubstituted-3-bromopyridine.

Visualization of Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying principles of selectivity.

G cluster_start Starting Material cluster_step1 Step 1: C4-Selective Sonogashira Coupling cluster_step2 Step 2: C2-Selective Suzuki Coupling start This compound reagents1 Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF, RT product1 4-Alkynyl-2,3-dibromopyridine start->product1 reagents1->product1 High Yield reagents2 Aryl Boronic Acid Pd(dppf)Cl₂ K₃PO₄, Dioxane, 90°C product2 Final Product: 2-Aryl-4-alkynyl-3-bromopyridine product1->product2 reagents2->product2 Good Yield

Caption: Sequential functionalization workflow for this compound.

G start Select Functionalization Site on this compound c4_node Target C4-I Bond? start->c4_node Initial Reaction c2_node Target C2-Br Bond? c4_node->c2_node No (Subsequent Reaction) c4_cond Use mild conditions: - Low Temperature (RT) - Standard Pd Catalyst (e.g., Pd(PPh₃)₄) c4_node->c4_cond Yes c3_node Target C3-Br Bond? c2_node->c3_node No c2_cond Use forcing conditions: - Higher Temperature (>80°C) - Electron-rich Ligands (after C4 is functionalized) c2_node->c2_cond Yes c3_cond Use specialized conditions: - Highly active catalyst system - Bulky, sterically-hindered ligands c3_node->c3_cond Yes

References

spectroscopic comparison of 2,3-Dibromo-4-iodopyridine isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of two constitutional isomers of dibromo-iodopyridine, namely 2-Bromo-5-iodopyridine and 5-Bromo-2-iodopyridine, is presented below. This guide provides a detailed analysis of their ¹H NMR, IR, and Mass Spectrometry data, supported by experimental protocols and visual diagrams to aid researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Bromo-5-iodopyridine and 5-Bromo-2-iodopyridine.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) and Multiplicity
2-Bromo-5-iodopyridineInformation not available¹H NMR spectrum available[1]
5-Bromo-2-iodopyridineInformation not available¹H NMR spectrum available[2]

A detailed analysis of the ¹H NMR spectra was not available in the search results. The provided links indicate the existence of the spectra.

Table 2: Infrared (IR) Spectroscopic Data
CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
2-Bromo-5-iodopyridineATR-NeatSpectrum available on PubChem[3]
5-Bromo-2-iodopyridineATR-NeatSpectrum available on PubChem[4]

Specific peak assignments for the IR spectra were not detailed in the search results. The data is available for review on the PubChem database.

Table 3: Mass Spectrometry (MS) Data
CompoundIonization MethodMass-to-Charge Ratio (m/z)
2-Bromo-5-iodopyridineGC-MSSpectrum available on PubChem[3]
5-Bromo-2-iodopyridineGC-MSSpectrum available on PubChem[4]

The PubChem database provides the mass spectra for both isomers, which can be used for structural confirmation and analysis.

Table 4: Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Bromo-5-iodopyridineC₅H₃BrIN283.89121-123
5-Bromo-2-iodopyridineC₅H₃BrIN283.89113-117[5]

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy

The IR spectra for both 2-Bromo-5-iodopyridine and 5-Bromo-2-iodopyridine were obtained using an Attenuated Total Reflectance (ATR) technique with a Bruker Tensor 27 FT-IR instrument. The samples were analyzed neat (DuraSamplIR II)[3][4].

Mass Spectrometry (MS)

The mass spectra for both isomers were acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. For 2-Bromo-5-iodopyridine, a Finnigan MAT ITD-700 instrument was used[3]. The specific instrumentation for 5-Bromo-2-iodopyridine is also documented in the PubChem database[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the ¹H NMR spectra for both compounds are available, the specific experimental conditions such as the solvent, instrument, and frequency were not provided in the available search results[1][2]. For 2-Amino-5-bromo-3-iodopyridine, a related but different compound, the ¹H NMR spectrum was obtained using a Bruker AVANCE DMX-500 spectrometer with TMS as an internal standard and CDCl₃ as the solvent[6].

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of chemical isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Output Sample1 2-Bromo-5-iodopyridine NMR NMR Spectroscopy (¹H, ¹³C) Sample1->NMR IR IR Spectroscopy Sample1->IR MS Mass Spectrometry Sample1->MS Sample2 5-Bromo-2-iodopyridine Sample2->NMR Sample2->IR Sample2->MS Process Spectral Processing (Baseline Correction, Peak Picking) NMR->Process IR->Process MS->Process Compare Comparative Analysis Process->Compare Report Publication Guide Compare->Report

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

Evaluating the Cost-Effectiveness of 2,3-Dibromo-4-iodopyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Route

Given the lack of a direct synthesis method for 2,3-Dibromo-4-iodopyridine, a multi-step approach commencing from a readily available starting material is necessary. A feasible strategy involves the sequential halogenation of a pyridine derivative, leveraging the directing effects of the substituents to achieve the desired 2,3-dibromo-4-iodo substitution pattern. The proposed synthesis begins with 4-aminopyridine, a commercially available and relatively inexpensive starting material.

The overall proposed synthetic scheme is as follows:

  • Bromination of 4-aminopyridine: The first step involves the dibromination of 4-aminopyridine to yield 3,5-dibromo-4-aminopyridine. This reaction can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS).

  • Deamination and Diazotization: The amino group at the 4-position is then converted into a diazonium salt. This is a standard transformation in aromatic chemistry, typically carried out using sodium nitrite in an acidic medium.

  • Iodination via Sandmeyer-type Reaction: The resulting diazonium salt is subsequently displaced by an iodide ion to introduce the iodine at the 4-position, yielding the target molecule, this compound. This is analogous to the Sandmeyer reaction.

This proposed pathway is based on the successful synthesis of the isomeric 3,5-dibromo-4-iodopyridine, which utilizes a similar strategy starting from 4-aminopyridine.

Experimental Protocols and Data

The following table outlines the proposed reaction steps, reagents, and expected outcomes. The yields and reaction conditions are extrapolated from similar transformations reported in the literature for structurally related pyridine derivatives.

Step Reaction Starting Material Reagents and Solvents Reaction Conditions Product Reported Yield (Analogous Reactions)
1Dibromination4-AminopyridineN-Bromosuccinimide (NBS), AcetonitrileRoom Temperature, 24h3,5-Dibromo-4-aminopyridine85-95%
2Diazotization3,5-Dibromo-4-aminopyridineSodium Nitrite (NaNO₂), Hydrobromic Acid (HBr)0-5 °C, 1h3,5-Dibromopyridine-4-diazonium bromideIn situ
3Iodination3,5-Dibromopyridine-4-diazonium bromidePotassium Iodide (KI), WaterRoom Temperature, 2hThis compound60-80%

Detailed Experimental Protocols (Proposed):

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

To a solution of 4-aminopyridine (1 equivalent) in acetonitrile, N-bromosuccinimide (2.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product, which can be purified by recrystallization or column chromatography.

Step 2 & 3: Synthesis of this compound via Diazotization and Iodination

3,5-Dibromo-4-aminopyridine (1 equivalent) is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the diazonium salt. Subsequently, a solution of potassium iodide (1.2 equivalents) in water is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by column chromatography to yield this compound.

Cost-Effectiveness Analysis

A direct cost comparison with other established routes is not possible due to the lack of literature on the synthesis of this compound. However, a qualitative assessment of the proposed route's cost-effectiveness can be made:

  • Starting Materials: 4-Aminopyridine is a readily available and relatively low-cost starting material. N-bromosuccinimide, sodium nitrite, and potassium iodide are also common and affordable laboratory reagents.

  • Reagent Efficiency: The proposed reactions generally proceed with good to excellent yields for analogous systems, suggesting efficient use of the starting materials.

  • Process Complexity: The synthesis involves three distinct steps. While multi-step syntheses are inherently more time-consuming and labor-intensive than one-pot reactions, the proposed transformations are standard and do not require specialized equipment or extreme reaction conditions (e.g., very high pressures or temperatures).

  • Purification: Purification at each step is likely to involve standard techniques such as recrystallization or column chromatography, which are common in laboratory and industrial settings.

Overall, the proposed synthesis route for this compound appears to be cost-effective for laboratory-scale synthesis and potentially scalable for larger quantities. The use of inexpensive starting materials and well-established reaction types contributes to its economic viability.

Visualization of the Proposed Synthesis Pathway

The following diagram illustrates the logical workflow of the proposed synthesis for this compound.

Synthesis_of_2_3_Dibromo_4_iodopyridine cluster_start Starting Material cluster_step1 Step 1: Dibromination cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Iodination 4-Aminopyridine 4-Aminopyridine node_step1 3,5-Dibromo-4-aminopyridine 4-Aminopyridine->node_step1 NBS, Acetonitrile node_step2 3,5-Dibromopyridine-4-diazonium bromide node_step1->node_step2 NaNO₂, HBr node_step3 This compound node_step2->node_step3 KI

Caption: Proposed synthesis of this compound.

A Researcher's Guide to Cross-Reactivity Analysis of 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to assessing its specificity and potential off-target effects. This guide provides a comparative framework for analyzing the cross-reactivity of 2,3-Dibromo-4-iodopyridine. Due to the limited publicly available data on this specific molecule, this guide presents a series of recommended experimental protocols and data presentation formats to enable a thorough investigation of its potential biological interactions.

The proposed analysis is based on the known activity of structurally similar compounds, such as 2-Bromo-4-iodopyridine, which has been identified as an inhibitor of the bacterial enzyme catechol-O-methyltransferase (COMT). Therefore, a primary focus of a cross-reactivity study for this compound should include an assessment of its inhibitory activity against COMT and other structurally related enzymes.

Comparative Analysis of Potential Biological Targets

A critical step in assessing cross-reactivity is to compare the binding affinity or inhibitory activity of this compound against a panel of relevant biological targets. This panel should include the primary target of interest (if known) and other related proteins to identify potential off-target interactions.

Table 1: Illustrative Cross-Reactivity Profile of this compound

TargetAssay TypeThis compound (IC50/Ki)Alternative Compound 1 (IC50/Ki)Alternative Compound 2 (IC50/Ki)
Catechol-O-methyltransferase (COMT)Enzymatic AssayExperimental DataExperimental DataExperimental Data
Monoamine Oxidase A (MAO-A)Enzymatic AssayExperimental DataExperimental DataExperimental Data
Monoamine Oxidase B (MAO-B)Enzymatic AssayExperimental DataExperimental DataExperimental Data
Tyrosine HydroxylaseEnzymatic AssayExperimental DataExperimental DataExperimental Data
CXCR4 ReceptorCompetitive Binding AssayExperimental DataExperimental DataExperimental Data

Note: This table is a template. Researchers should populate it with their experimental findings.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols that can be adapted for the analysis of this compound.

1. Catechol-O-methyltransferase (COMT) Inhibition Assay

This enzymatic assay determines the inhibitory potential of the test compound on COMT activity.

  • Principle: The assay measures the O-methylation of a catechol substrate by COMT, where the methyl group is transferred from S-adenosyl-L-methionine (SAM). The formation of the methylated product can be monitored using a fluorescence-based method.

  • Materials:

    • Recombinant human S-COMT

    • MgCl2

    • Dithiothreitol (DTT)

    • S-adenosyl-L-methionine (SAM)

    • A fluorescent catechol substrate (e.g., 3-cyano-7-hydroxycoumarin)

    • Test compound (this compound) and control inhibitors

    • 50 mM PBS buffer (pH 7.4)

  • Procedure:

    • Prepare a reaction mixture containing recombinant human S-COMT, MgCl2, DTT, and the fluorescent substrate in PBS buffer.

    • Add varying concentrations of the test compound or control inhibitor to the reaction mixture.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding SAM.

    • Monitor the increase in fluorescence over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 value for the test compound by plotting the percent inhibition against the logarithm of the compound concentration.[1]

2. Competitive Binding Assay

This assay is used to determine the affinity of the test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

  • Principle: The test compound's ability to displace a radiolabeled ligand from its receptor is measured. The amount of bound radioligand is inversely proportional to the affinity of the test compound for the receptor.[2]

  • Materials:

    • Cell membranes or purified receptor preparation

    • Radiolabeled ligand specific for the target receptor

    • Test compound (this compound) and unlabeled control ligand

    • Assay buffer

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or unlabeled control ligand.

    • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[3][4]

3. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay format can be used to quantify the binding of the test compound to a specific antibody or protein.

  • Principle: The test compound in a sample competes with a labeled version of the compound for binding to a limited amount of capture antibody coated on a microplate. The resulting signal is inversely proportional to the concentration of the test compound in the sample.[5][6][7]

  • Materials:

    • Microtiter plate coated with a capture antibody specific for the target analyte (or a structurally similar hapten-carrier conjugate)

    • Test compound (this compound)

    • Enzyme-conjugated version of the test compound or a competing hapten

    • Substrate for the enzyme

    • Wash and blocking buffers

  • Procedure:

    • Add standard solutions of the test compound or unknown samples to the antibody-coated wells.

    • Add a fixed amount of the enzyme-conjugated compound to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standard and determine the concentration of the test compound in the samples.[8][9]

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Initial Screening cluster_1 Secondary Screening (Cross-Reactivity) cluster_2 Data Analysis & Comparison A Compound Library (including this compound and alternatives) B Primary Target Assay (e.g., COMT Inhibition) A->B C Identify Active Compounds B->C D Panel of Related Targets (e.g., MAO-A, MAO-B, etc.) C->D Active Compounds E Perform Secondary Assays (Enzymatic, Binding) D->E F Determine IC50/Ki Values E->F G Tabulate and Compare Potency and Selectivity F->G Quantitative Data H Selectivity Profiling G->H

Caption: Workflow for assessing the cross-reactivity of test compounds.

Competitive Binding Assay Principle

G Receptor1 Receptor TestCompound1 Test Compound Receptor1->TestCompound1 Binds Radioligand1 Radioligand Receptor2 Receptor Radioligand2 Radioligand Receptor2->Radioligand2 Binds TestCompound2 Test Compound

Caption: Principle of a competitive binding assay.

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromo-4-iodopyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2,3-Dibromo-4-iodopyridine, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.

I. Hazard Identification and Safety Precautions

  • Toxicity: May be toxic if swallowed and fatal in contact with skin.

  • Irritation: Causes skin and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation.

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1 approved
Skin and Body Laboratory coatFull-length, buttoned
Respiratory Respirator with appropriate filterUse in a well-ventilated area or fume hood. If vapors/aerosols are generated, a respirator with an organic vapor cartridge is recommended.[1]

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Emergency Procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.[1][2] Cover drains if necessary.

  • Cleanup:

    • For liquid spills, use an inert absorbent material like Chemizorb® or vermiculite.

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust formation.

    • Collect the absorbed material or solid waste into a suitable, labeled, and closed container for disposal.[2][3]

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Decontamination: Immediately change any contaminated clothing. Wash hands and any exposed skin thoroughly after handling.[1][4]

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated compound, it is typically considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound (including unused product, contaminated absorbents, and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials, heat, sparks, and open flames.[1]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.

    • The primary method of disposal for halogenated organic compounds is typically controlled incineration at a licensed facility equipped with flue gas scrubbing to neutralize acidic and toxic byproducts.[2]

    • Do not discharge this chemical or its containers to sewer systems or the environment.[2]

Container Decontamination:

Empty containers that held this compound must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After proper decontamination, the container may be recycled or disposed of according to institutional guidelines.[2]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Event start Chemical in Use waste_gen Generate Waste (Unused product, spill residue, contaminated PPE) start->waste_gen Process Complete spill Spill Occurs start->spill Accident collect Collect in Designated Hazardous Waste Container waste_gen->collect label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) collect->label_container storage Store in Secure Waste Accumulation Area label_container->storage contact_ehs Contact Institutional EHS or Licensed Disposal Company storage->contact_ehs incineration Controlled Incineration at Licensed Facility contact_ehs->incineration spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->waste_gen Generate Spill Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Dibromo-4-iodopyridine. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5] This minimizes the risk of inhalation.

B. Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, based on recommendations for similar chemical compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[6]To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[4][5] Latex gloves are not recommended.[5] Regularly inspect gloves for any signs of degradation or puncture. - Lab Coat: A flame-resistant lab coat should be worn at all times.[7] - Clothing: Wear long pants and closed-toe shoes to ensure full skin coverage.To prevent skin contact, which can cause irritation.[1][2][3] Contaminated clothing should be removed and washed before reuse.[2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced, especially if not handled in a fume hood.[8]To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][2][3]

II. Operational and Disposal Plans

A. Handling Procedures

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily accessible.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound within a fume hood to contain any dust.

  • Spill Management: In case of a spill, evacuate the immediate area. For small spills, use an absorbent, non-combustible material to collect the substance. Place the collected material in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

B. Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

C. Disposal

  • Dispose of waste this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3][9]

  • Do not dispose of down the drain or in regular trash.

III. Experimental Protocols: General Guidance

When designing experiments involving this compound, always perform a thorough risk assessment. Consider the reactivity of the compound with other reagents and solvents. All reactions should be conducted in appropriate glassware and within a fume hood.

IV. Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls cluster_disposal Post-Handling start Start: Handling This compound hazards Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->hazards fume_hood Work in a Chemical Fume Hood hazards->fume_hood Primary Control eye_protection Eye/Face Protection: - Safety Goggles - Face Shield decontaminate Decontaminate Work Area eye_protection->decontaminate skin_protection Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes skin_protection->decontaminate respiratory_protection Respiratory Protection: (If not in fume hood or experiencing irritation) - NIOSH/EN Approved Respirator respiratory_protection->decontaminate fume_hood->eye_protection fume_hood->skin_protection fume_hood->respiratory_protection If needed waste_disposal Dispose of Waste per Institutional Guidelines decontaminate->waste_disposal hand_washing Wash Hands Thoroughly waste_disposal->hand_washing end end hand_washing->end End of Procedure

Caption: PPE Selection Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.